Ethyl (E,Z)-2,4-decadienoate
Description
ethyl (2E,4Z)-deca-2,4-dienoate has been reported in Euglena gracilis with data available.
Ethyl 2Z,4E-decadienoic acid is a flavouring material.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4Z)-deca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRGEVPIBLWAY-QNRZBPGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041357 | |
| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow oil; light fruity note | |
| Record name | Ethyl trans-2-cis-4-decadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 to 72.00 °C. @ 0.05 mm Hg | |
| Record name | Ethyl 2Z,4E-decadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fat; Insoluble in water, soluble (in ethanol) | |
| Record name | Ethyl trans-2-cis-4-decadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.920 | |
| Record name | Ethyl trans-2-cis-4-decadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3025-30-7, 7328-34-9 | |
| Record name | Ethyl (E,Z)-2,4-decadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E,4Z)-decadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2E,4Z)-2,4-decadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (2E,4E)-2,4-decadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2Z,4E-decadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Occurrence of Ethyl (E,Z)-2,4-decadienoate in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate, a significant contributor to the characteristic aroma of pears, is a naturally occurring ester found in a variety of plants.[1][2] This volatile organic compound, often referred to as "pear ester," is not only crucial for the flavor profile of several fruits but also plays a role in plant-insect interactions, acting as a kairomone.[1] This technical guide provides a comprehensive overview of the natural plant sources of this compound, its biosynthesis, quantitative data, and the analytical methodologies used for its identification and quantification.
Natural Plant Sources
This compound has been identified as a key aroma component in a range of fruits. Its presence is most prominently associated with Bartlett pears (Pyrus communis), where it is a character-impact compound.[3] Other notable plant sources include various apple cultivars (Malus domestica), Concord grapes (Vitis labrusca), and quince (Cydonia oblonga).[1][2] While its presence in these fruits is well-documented, quantitative data across different species and cultivars can vary significantly.
Quantitative Data of this compound in Plant Sources
The concentration of this compound varies considerably among different plant species and even between cultivars of the same species. The following table summarizes the available quantitative data for this compound in various pear cultivars. At present, specific quantitative data for apple, Concord grape, and quince varieties remains limited in publicly accessible scientific literature.
| Plant Source | Cultivar | Plant Part | Concentration (ng/g) | Reference |
| Chinese Pear (Pyrus spp.) | Anli | Fruit | 1.13 | (Zhang et al., 2023) |
| Chinese Pear (Pyrus spp.) | Jianbali | Fruit | Not specified | (Zhang et al., 2023) |
| Chinese Pear (Pyrus spp.) | Nanguoli | Fruit | 3.06 | (Zhang et al., 2023) |
Biosynthesis of this compound
The biosynthesis of this compound in plants primarily follows the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key process in the formation of many volatile compounds that contribute to fruit aroma.[4] The essential steps leading to the synthesis of this C10 ester are outlined below.
The initial substrate for the pathway is linoleic acid, an 18-carbon unsaturated fatty acid. Through a series of enzymatic reactions involving lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT), linoleic acid is converted into this compound.
Experimental Protocols: Extraction and Quantification
The analysis of volatile compounds like this compound from plant matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, solvent-free nature, and ease of automation.[5][6][7]
Generalized HS-SPME-GC-MS Protocol
1. Sample Preparation:
-
Homogenization: A known weight of fresh plant material (e.g., 5 grams of fruit pulp) is homogenized.
-
Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL).
-
Internal Standard: A known concentration of an internal standard (e.g., 2-octanol) is added to the vial for quantification purposes.
-
Salting Out: To enhance the release of volatile compounds into the headspace, a salt solution (e.g., saturated NaCl) can be added.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A suitable SPME fiber is chosen based on the polarity of the target analyte. For esters like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[5]
-
Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 6. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biosynthesis of Ethyl (E,Z)-2,4-Decadienoate: A Key Aroma Compound in Pears
An In-depth Technical Guide for Researchers and Scientists
Ethyl (E,Z)-2,4-decadienoate is a crucial volatile organic compound that imparts the characteristic ripe and fruity aroma to many pear varieties, particularly Bartlett pears.[1][2] Its biosynthesis is a complex process involving multiple enzymatic steps, primarily through the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This guide provides a detailed overview of the biosynthetic pathway, experimental protocols for key enzymes, and quantitative data to facilitate further research in this area.
The Biosynthetic Pathway
The formation of this compound in pears originates from the breakdown of long-chain fatty acids, primarily linoleic acid.[3][4] The pathway involves a series of enzymatic reactions catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT).[3][5][6] While the general pathway for the formation of many fruit esters is well-understood, the specific steps leading to the C10 decadienoate structure with its characteristic conjugated double bonds are still under investigation. A proposed pathway, integrating the known enzymatic steps with plausible intermediates, is outlined below.
Initial Steps: From Linoleic Acid to Aldehyde Precursors
The biosynthesis is initiated by the enzymatic release of linoleic acid from membrane lipids. This free linoleic acid then enters the lipoxygenase (LOX) pathway.
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid to form 9- and 13-hydroperoxides of linoleic acid (9-HPOD and 13-HPOD).[3][7]
-
Hydroperoxide Lyase (HPL): The hydroperoxide intermediates are then cleaved by HPL. While the cleavage of 13-HPOD is known to produce C6 aldehydes, the specific cleavage of a hydroperoxide leading to a C10 aldehyde precursor for decadienoate in pears is an area of active research. It is hypothesized that a specific HPL activity or a subsequent enzymatic step modifies the initial cleavage product.[6][8][9]
Formation of the C10 Backbone and Conjugated Double Bonds
The formation of the characteristic C10 chain with (E,Z)-2,4-conjugated double bonds is a critical and less understood part of the pathway. It is proposed that a combination of β-oxidation and desaturation steps are involved.
-
β-Oxidation: The C18 fatty acid hydroperoxide or a derivative may undergo a limited number of β-oxidation cycles to shorten the carbon chain to C10.[10][11][12] This process would generate a C10 acyl-CoA intermediate.
-
Desaturation and Isomerization: A series of desaturase and isomerase enzymes are likely responsible for introducing the conjugated double bonds with the specific (E,Z) stereochemistry. The exact enzymes involved in this process in pears have not yet been fully characterized.
Final Steps: Formation of this compound
The final steps of the pathway involve the reduction of the aldehyde precursor and its subsequent esterification.
-
Alcohol Dehydrogenase (ADH): The C10 decadienal is reduced to its corresponding alcohol, (E,Z)-2,4-decadien-1-ol, by ADH.[3]
-
Alcohol Acyltransferase (AAT): This enzyme catalyzes the final step, which is the esterification of (E,Z)-2,4-decadien-1-ol with ethanol (B145695) to produce this compound. The availability of ethanol and the specificity of the AAT enzyme are crucial for the production of this specific ethyl ester.[3][6][13]
Figure 1: Proposed biosynthetic pathway of this compound in pears.
Experimental Protocols
This section provides detailed methodologies for the key enzymes involved in the biosynthesis of this compound.
Quantification of Fatty Acid Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and quantify the concentration of linoleic acid in pear tissue.
Methodology:
-
Lipid Extraction: Homogenize frozen pear tissue powder in a chloroform:methanol (2:1, v/v) solution. After centrifugation, collect the lower organic phase containing the lipids.
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the free fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., DB-23).[14]
-
Injection: Splitless injection of 1 µL of the sample.
-
Oven Program: A temperature gradient program is used to separate the FAMEs. For example, start at 50°C, ramp to 250°C at a rate of 4°C/min, and hold for 5 min.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Quantification: Identify and quantify linoleic acid methyl ester by comparing its retention time and mass spectrum with that of an authentic standard. Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.[15]
Lipoxygenase (LOX) Activity Assay
Objective: To measure the activity of lipoxygenase in pear fruit extracts.
Methodology:
-
Enzyme Extraction: Homogenize fresh pear tissue in an ice-cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing polyvinylpyrrolidone (B124986) (PVP) and a reducing agent like dithiothreitol (B142953) (DTT). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
-
Assay Mixture: The reaction mixture contains the enzyme extract and linoleic acid as the substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Activity Measurement: Monitor the formation of conjugated dienes (the product of LOX activity) by measuring the increase in absorbance at 234 nm using a spectrophotometer.[16]
-
Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product.
Hydroperoxide Lyase (HPL) Activity Assay
Objective: To determine the activity of hydroperoxide lyase in pear fruit extracts.
Methodology:
-
Enzyme Extraction: Prepare the enzyme extract as described for the LOX assay.
-
Substrate Preparation: Prepare the hydroperoxide substrate (e.g., 9- or 13-hydroperoxide of linoleic acid) by reacting linoleic acid with a commercial lipoxygenase.
-
Assay Mixture: The reaction mixture consists of the enzyme extract and the hydroperoxide substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).[8]
-
Activity Measurement: The activity of HPL can be determined by monitoring the decrease in the hydroperoxide substrate concentration at 234 nm or by quantifying the aldehyde products formed using a colorimetric assay with dinitrophenylhydrazine (DNPH).[8][9]
Alcohol Dehydrogenase (ADH) Activity Assay
Objective: To measure the activity of alcohol dehydrogenase in pear fruit extracts.
Methodology:
-
Enzyme Extraction: Prepare the enzyme extract as described for the LOX assay.
-
Assay Mixture: The reaction mixture contains the enzyme extract, the alcohol substrate (e.g., decadienol), and NAD+ in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.8).
-
Activity Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH.
Alcohol Acyltransferase (AAT) Activity Assay
Objective: To determine the activity of alcohol acyltransferase in pear fruit extracts.
Methodology:
-
Enzyme Extraction: Prepare the enzyme extract as described for the LOX assay.
-
Assay Mixture: The reaction mixture contains the enzyme extract, the alcohol substrate ((E,Z)-2,4-decadien-1-ol), and the acyl-CoA substrate (acetyl-CoA or a longer chain acyl-CoA) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[13]
-
Activity Measurement: The AAT activity can be determined by quantifying the ester product formed using GC-MS. Alternatively, a coupled spectrophotometric assay can be used where the release of Coenzyme A is coupled to a reaction that produces a colored or fluorescent product.
-
GC-MS Analysis of Products:
-
Stop the enzymatic reaction by adding a solvent (e.g., hexane).
-
Extract the ester product into the organic phase.
-
Analyze the extract by GC-MS to identify and quantify the this compound produced. Use an internal standard for accurate quantification.
-
Figure 2: General experimental workflow for studying the biosynthesis of pear aroma compounds.
Quantitative Data
The concentration of precursors and the final product can vary significantly depending on the pear cultivar, ripeness stage, and storage conditions. The following table summarizes representative quantitative data found in the literature.
| Compound | Pear Cultivar | Concentration | Reference |
| Precursors | |||
| Linoleic Acid | 'Nanguoli' | ~150 µg/g FW | [8] |
| Linolenic Acid | 'Nanguoli' | ~50 µg/g FW | |
| Volatile Products | |||
| This compound | 'Bartlett' | Key odorant | [4] |
| Hexyl acetate | 'Bartlett' | Key odorant | [4] |
| Hexanal | Various | 0.10–4.60 mg/kg FW | [17] |
| Butyl acetate | Various | - | [17] |
Conclusion and Future Directions
The biosynthesis of this compound in pears is a complex pathway that is central to the development of the fruit's characteristic aroma. While the general enzymatic steps are understood, further research is needed to elucidate the precise mechanisms of C10 chain formation and the introduction of the conjugated double bonds. Transcriptomic and metabolomic studies are powerful tools for identifying the specific genes and enzymes involved in these processes.[3][18] Isotopic labeling studies could also provide definitive evidence for the proposed pathway intermediates.[19] A deeper understanding of this biosynthetic pathway will be invaluable for breeding new pear cultivars with enhanced aroma profiles and for developing strategies to optimize the flavor of pears during post-harvest storage and processing.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Engineering the Saccharomyces cerevisiae β-Oxidation Pathway to Increase Medium Chain Fatty Acid Production as Potential Biofuel | PLOS One [journals.plos.org]
- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Lipoxygenase activity determination [protocols.io]
- 17. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Ethyl 2,4-Decadienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-decadienoate, a conjugated fatty acid ester, is a molecule of significant interest in the fields of flavor chemistry, agricultural science, and potentially, drug development. It exists as four distinct geometric stereoisomers due to the presence of two double bonds at the C2 and C4 positions. These isomers—(2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z)—exhibit unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and known biological functions of these stereoisomers, with a particular focus on the well-characterized (2E,4Z) isomer, famously known as the "pear ester."
Physicochemical Properties of Ethyl 2,4-Decadienoate Stereoisomers
The spatial arrangement of the substituents around the double bonds in each stereoisomer significantly influences their physical and chemical characteristics. While the (2E,4Z) isomer is the most extensively studied due to its prominent role as a natural flavor compound, data for the other isomers is more limited.
| Property | (2E,4Z)-ethyl 2,4-decadienoate | (2E,4E)-ethyl 2,4-decadienoate | (2Z,4E)-ethyl 2,4-decadienoate | (2Z,4Z)-ethyl 2,4-decadienoate |
| Synonyms | Pear ester, Ethyl (E,Z)-2,4-decadienoate | Ethyl (E,E)-2,4-decadienoate | Ethyl (Z,E)-2,4-decadienoate | Ethyl (Z,Z)-2,4-decadienoate |
| CAS Number | 3025-30-7[1] | 7328-34-9 | 3025-31-8[2] | Not readily available |
| Molecular Formula | C₁₂H₂₀O₂[1] | C₁₂H₂₀O₂ | C₁₂H₂₀O₂[2] | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol [1] | 196.29 g/mol | 196.29 g/mol [2] | 196.29 g/mol |
| Appearance | Colorless to slightly yellow liquid[3][4] | Not readily available | Not readily available | Not readily available |
| Odor Profile | Characteristic Bartlett pear, green, waxy, fruity[5][6] | Not readily available | Not described[2] | Not readily available |
| Boiling Point | 70-72 °C at 0.05 mmHg[1][6] | Not readily available | 264.74 °C at 760 mmHg (estimated)[2] | Not readily available |
| Density | 0.905 g/mL at 25 °C[6] | Not readily available | Not readily available | Not readily available |
| Refractive Index | n20/D 1.486 (lit.)[6] | Not readily available | Not readily available | Not readily available |
| Solubility | Insoluble in water; soluble in alcohol[3] | Not readily available | Soluble in water (8.588 mg/L at 25 °C, estimated)[2] | Not readily available |
Synthesis of Ethyl 2,4-Decadienoate Stereoisomers
The stereoselective synthesis of each isomer is crucial for studying their individual properties and biological activities. Various synthetic strategies have been developed, with the Wittig reaction and organocuprate chemistry being prominent methods.
General Synthetic Workflow
Caption: General synthetic pathways to ethyl 2,4-decadienoate isomers.
Experimental Protocols
Stereoselective Synthesis of (2E,4Z)-ethyl 2,4-decadienoate via Organocuprate Addition [6][7]
This method provides high stereoselectivity for the (2E,4Z) isomer.
Materials:
-
(Z)-1-Heptenyl bromide
-
Lithium metal
-
Copper(I) iodide
-
Ethyl propiolate
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Preparation of (Z)-1-Heptenyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), lithium metal is added to anhydrous diethyl ether. (Z)-1-Heptenyl bromide is then added dropwise at a controlled temperature (e.g., -78 °C) to form the corresponding lithium reagent.
-
Formation of the Lithium Di((Z)-1-heptenyl)cuprate: A suspension of copper(I) iodide in anhydrous THF is cooled to -78 °C. The freshly prepared (Z)-1-heptenyllithium solution is then added slowly to form the lithium di((Z)-1-heptenyl)cuprate.
-
Reaction with Ethyl Propiolate: Ethyl propiolate is added dropwise to the cuprate solution at -78 °C. The reaction mixture is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield predominantly (2E,4Z)-ethyl 2,4-decadienoate.[6] A typical synthesis can yield a mixture of 95% (2E,4Z) and 5% (2E,4E) isomers.[6]
Synthesis of (2E,4E)- and (2Z,4E)-isomers via Wittig Reaction [8]
The Wittig reaction offers a versatile route to various stereoisomers depending on the choice of reactants and reaction conditions.
Materials:
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium
-
Ethyl (E)-4-oxo-2-butenoate or Ethyl (Z)-4-oxo-2-butenoate
-
Anhydrous THF
Procedure:
-
Ylide Generation: Hexyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. n-Butyllithium is added dropwise at a low temperature (e.g., 0 °C) to generate the corresponding phosphonium ylide.
-
Wittig Reaction: The appropriate ethyl 4-oxo-2-butenoate isomer (E or Z) is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired stereoisomer from triphenylphosphine (B44618) oxide and any other byproducts. By carefully selecting the geometry of the ethyl 4-oxo-2-butenoate starting material, one can favor the formation of either the (2E,4E) or (2Z,4E) isomer.
Separation and Characterization of Stereoisomers
The separation and identification of the four stereoisomers are critical for understanding their individual contributions to flavor and biological activity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: A polar capillary column, such as a VOCOL column, has been shown to be effective for separating the isomers.[9]
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 3 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.
Elution Order: The typical elution order on a polar capillary column is: (2E,4Z), (2Z,4E), (2Z,4Z), and (2E,4E).[9]
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) [9]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing silver nitrate (B79036) (e.g., 0.1 M AgNO₃). The silver ions interact with the double bonds, allowing for separation based on their stereochemistry.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (the λmax for conjugated dienes)
-
Column Temperature: 25 °C
Separation Principle: The separation is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds. Isomers with less sterically hindered double bonds interact more strongly with the silver ions and are retained longer.
Caption: Analytical workflow for the separation and identification of isomers.
Biological Activity
The biological activity of ethyl 2,4-decadienoate stereoisomers is most prominently documented in the context of insect chemical ecology. The (2E,4Z) isomer acts as a potent kairomone for several pest insects.
Kairomonal Activity of (2E,4Z)-ethyl 2,4-decadienoate
The (2E,4Z) isomer, or pear ester, is a well-established attractant for the codling moth (Cydia pomonella), a major pest of apples, pears, and walnuts.[10][11] It attracts both male and female moths, making it a valuable tool for monitoring and potentially controlling this pest.[10]
This kairomonal activity has also been observed in other tortricid moth species, including the oriental fruit moth (Cydia molesta), and several chestnut-infesting species.[12][13] Electroantennography (EAG) studies have confirmed that the antennae of these insects show a significant response to the (2E,4Z) isomer.[10][14]
The biological activities of the other three stereoisomers are not as well-documented. However, the high stereospecificity of insect olfactory receptors suggests that their activities are likely to be different from that of the (2E,4Z) isomer.
Potential Olfactory Signaling Pathway
While the precise signaling cascade is not fully elucidated for ethyl 2,4-decadienoate, a general model for insect olfaction can be proposed.
Caption: A generalized model of an insect olfactory signaling pathway.
Conclusion
The stereoisomers of ethyl 2,4-decadienoate represent a fascinating class of molecules with diverse properties and applications. The (2E,4Z) isomer is a well-established and commercially important flavor and fragrance compound, as well as a valuable tool in integrated pest management. The other isomers, while less studied, hold potential for novel applications, and their synthesis and characterization are important areas for future research. A deeper understanding of the structure-activity relationships among these isomers will undoubtedly open up new avenues for their use in various scientific and industrial fields. Further investigation into the biological activities of the (2E,4E), (2Z,4E), and (2Z,4Z) isomers is particularly warranted.
References
- 1. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (Z,E)-2,4-decadienoate, 3025-31-8 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. bedoukian.com [bedoukian.com]
- 5. This compound, 3025-30-7 [thegoodscentscompany.com]
- 6. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Olfactory activity of this compound on oriental fruit moth adults - IOBC-WPRS [iobc-wprs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Olfactory Perception of Ethyl (E,Z)-2,4-decadienoate in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate, a volatile ester naturally occurring in ripe pears and apples, is a potent semiochemical that significantly influences the behavior of numerous insect species, particularly within the Tortricidae family of moths.[1][2] Commonly referred to as "pear ester," this compound acts as a powerful kairomone, a chemical signal emitted by one species that benefits another. For insects like the codling moth, Cydia pomonella, a major agricultural pest, the pear ester serves as a crucial cue for locating host plants for feeding and oviposition.[1][3] Its ability to attract both male and female moths makes it a valuable tool for monitoring and controlling pest populations.[1] This technical guide provides an in-depth overview of the current scientific understanding of how insects detect and process this important chemical signal, from the molecular level to behavioral responses. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows.
Data Presentation: Quantitative Analysis of Responses
The perception of this compound elicits quantifiable physiological and behavioral responses in various insect species. The following tables summarize key data from electrophysiological, molecular, and behavioral studies.
Table 1: Electroantennography (EAG) Responses of Various Tortricid Moths to this compound
This table presents the mean electroantennogram (EAG) amplitudes, representing the summated electrical response of the entire antenna, from several tortricid species to varying doses of the pear ester. This comparative data highlights differences in antennal sensitivity among species.
| Species | Sex | Dose (µg) | Mean EAG Response (mV ± SE) | Reference |
| Cydia pomonella | Male | 1 | 0.81 ± 0.06 | [1] |
| 10 | 1.21 ± 0.08 | [1] | ||
| 100 | 1.63 ± 0.08 | [1] | ||
| Cydia pomonella | Female | 1 | 0.76 ± 0.06 | [1] |
| 10 | 1.15 ± 0.07 | [1] | ||
| 100 | 1.54 ± 0.09 | [1] | ||
| Cydia fagiglandana | Male | 1 | 0.44 ± 0.03 | [1] |
| 10 | 0.69 ± 0.04 | [1] | ||
| 100 | 0.99 ± 0.06 | [1] | ||
| Cydia splendana | Male | 1 | 0.50 ± 0.04 | [1] |
| 10 | 0.78 ± 0.05 | [1] | ||
| 100 | 1.12 ± 0.06 | [1] | ||
| Hedya nubiferana | Male | 1 | 0.41 ± 0.04 | [1] |
| 10 | 0.64 ± 0.05 | [1] | ||
| 100 | 0.92 ± 0.06 | [1] |
Table 2: Single-Cell Recordings from Cydia pomonella Olfactory Sensory Neurons
This table details the firing rate of individual olfactory sensory neurons (OSNs) in Cydia pomonella in response to the pear ester. Single-sensillum recording (SSR) allows for the characterization of specific neuron types.
| Neuron Type | Sex | Stimulus (Dose) | Response (spikes/s) | Reference |
| Pear Ester-Sensitive OSN | Male | This compound (1 µg) | ~120 | [4] |
| Mineral Oil (Control) | <10 | [4] |
Table 3: Molecular Binding Affinities in Cydia pomonella
This table shows the binding affinity of specific Odorant Binding Proteins (OBPs) from C. pomonella to this compound, as determined by fluorescence competitive binding assays. The dissolution constant (Ki) indicates the concentration of the ligand required to displace 50% of a fluorescent probe, with lower values signifying stronger binding.
| Protein | Ligand | Binding Affinity (Ki in µM) | Reference |
| CpomGOBP2a | This compound | 9.15 | [2] |
| CpomGOBP2b | This compound | 17.37 | [2] |
Table 4: Behavioral Responses of Cydia pomonella in Field Trapping Experiments
This table summarizes the results of field experiments, showing the number of male and female codling moths captured in traps baited with different lures. This data demonstrates the attractiveness of the pear ester under real-world conditions.
| Lure Type | Lure Loading | Mean Captures/Trap (Total) | Sex Ratio (M:F) | Orchard Context | Reference |
| Pear Ester | 3 mg | 15.6 | ~2.2:1 | Apple | [1] |
| Pear Ester | 10 mg | 12.5 | ~2.2:1 | Apple | [1] |
| Pear Ester | 40 mg | 6.7 | ~2.2:1 | Apple | [1] |
| Pheromone (Codlemone) | 1 mg | 54.2 | Males only | Apple | [1] |
| Pear Ester + Acetic Acid | 6 mg + 400 mg | Varies (comparable to pheromone) | Attracts both sexes | Apple | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the core experimental protocols used to study the olfactory perception of this compound.
Electroantennography (EAG)
EAG measures the overall electrical response of the insect antenna to a volatile stimulus. It is a powerful technique for screening compounds for olfactory activity.
Methodology:
-
Insect Preparation: An adult moth is restrained in a pipette tip or on a wax block, with only the head and antennae protruding.
-
Antenna Excision: One antenna is carefully excised at its base using fine scissors.
-
Electrode Placement: The base of the excised antenna is placed into a glass capillary reference electrode filled with a saline solution (e.g., Kaissling solution). The distal tip of the antenna is either brought into contact with or has a small segment removed to allow insertion into the recording electrode, also filled with saline.
-
Signal Amplification: The electrodes are connected to a high-impedance pre-amplifier (e.g., a Syntech IDAC-2) to amplify the voltage difference across the antenna.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined volume of air containing the test odorant (this compound dissolved in a solvent like mineral oil or hexane (B92381) and applied to filter paper) is injected into the airstream for a short duration (e.g., 0.5 seconds) using a stimulus controller.
-
Data Recording and Analysis: The resulting depolarization of the antennal preparation (the EAG signal) is recorded and measured in millivolts (mV). Responses are typically normalized by subtracting the response to a solvent control.
Single-Sensillum Recording (SSR)
SSR (also known as Single-Cell Recording, SCR) is a refined electrophysiological technique that allows for the recording of action potentials (spikes) from individual Olfactory Sensory Neurons (OSNs) housed within a single sensillum.
Methodology:
-
Insect Immobilization: The moth is immobilized in a tube or on a stage, with one antenna stabilized using dental wax or fine pins.
-
Reference Electrode: A sharp reference electrode (e.g., tungsten or glass) is inserted into a non-olfactory part of the insect, such as the compound eye.
-
Recording Electrode: A very sharp tungsten electrode is carefully maneuvered under high magnification to make contact with the base of a specific olfactory sensillum (e.g., sensilla trichodea or sensilla auricillica).
-
Stimulus Delivery: A stimulus delivery system, identical to that used in EAG, directs a pulse of odor-laden air over the antenna.
-
Data Acquisition: The extracellular action potentials from the OSN(s) within the sensillum are amplified, filtered, and recorded.
-
Data Analysis: The firing rate (spikes per second) of the neuron is calculated before, during, and after the stimulus. The response is quantified as the increase in spike frequency over the pre-stimulus background rate.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful analytical technique used to identify which specific compounds in a complex mixture (e.g., a natural pear extract) are biologically active.
Methodology:
-
Sample Injection: A volatile extract (e.g., headspace collection from ripe pears) is injected into a gas chromatograph (GC).
-
Chromatographic Separation: The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a standard GC detector (e.g., a Flame Ionization Detector, FID), which produces a chromatogram showing all separated compounds.
-
Antennal Detection: The other portion of the effluent is directed into a stream of humidified air flowing over an EAG preparation (as described above).
-
Simultaneous Recording: The signals from both the FID and the antenna (EAD) are recorded simultaneously.
-
Analysis: By aligning the two traces, any compound that elicits a significant EAG response can be identified by its corresponding peak on the FID chromatogram. These active compounds can then be identified by GC-Mass Spectrometry (GC-MS).
Visualizations: Pathways and Workflows
Signaling Pathways
The perception of this compound in Cydia pomonella begins at the antenna and involves a series of molecular interactions that convert the chemical signal into an electrical one.
Caption: Molecular signaling cascade for pear ester perception in C. pomonella.
Experimental Workflows
Visualizing the flow of an experiment can clarify complex procedures. The following diagrams illustrate the workflows for identifying active compounds and characterizing their corresponding receptors.
Caption: Workflow for identifying active compounds using GC-EAD.
Caption: Logical flow from molecular detection to behavioral response.
Conclusion
The olfactory perception of this compound is a well-documented and critical process for several insect species, most notably the codling moth, Cydia pomonella. Research has elucidated a clear pathway from the binding of this kairomone by specific odorant-binding proteins (CpomGOBP2a/b) to the activation of a dedicated olfactory receptor (CpomOR3), resulting in neuronal firing and a distinct electrophysiological signature.[1][2] This peripheral detection ultimately drives crucial behaviors such as host-plant location and mate-finding. The high sensitivity and specificity of this system underscore its ecological importance and present significant opportunities for exploitation in pest management strategies. By leveraging this detailed understanding of the molecular and physiological mechanisms, researchers and drug development professionals can design more effective and targeted semiochemical-based tools, such as enhanced monitoring lures or behavioral disruptants, to contribute to sustainable agriculture and pest control.
References
The Pear Ester: A Technical Guide to Ethyl (E,Z)-2,4-decadienoate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Analysis, and Sensory Significance of a Key Aroma Compound.
Ethyl (E,Z)-2,4-decadienoate, colloquially known as the "pear ester," is a volatile organic compound paramount to the characteristic aroma of many pear varieties, most notably the Bartlett (Williams Bon Chretien) pear.[1][2] Its discovery and subsequent characterization have been pivotal in the fields of flavor chemistry, food science, and chemical ecology. This technical guide provides a comprehensive overview of the core scientific principles and methodologies associated with this influential flavor compound.
Chemical and Physical Properties
This compound is a colorless liquid with a potent and distinctive aroma described as green, fruity, and reminiscent of ripe Bartlett pears.[1][2][3] It is a fatty acid ethyl ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol .[4]
| Property | Value |
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless liquid |
| Odor | Green, waxy, pear, apple, sweet, fruity, tropical[5] |
| Boiling Point | 70-72 °C at 0.05 mmHg |
| CAS Number | 3025-30-7 |
Quantitative Analysis in Pear Cultivars
The concentration of this compound varies significantly among different pear cultivars, contributing to their unique aroma profiles. The Bartlett pear is particularly known for its high content of this ester. While comprehensive data across all cultivars is extensive, the following table summarizes representative concentrations found in select varieties through Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
| Pear Cultivar | Concentration (ng/g Fresh Weight) | Reference |
| Anli | 1.13 | |
| Jianbali | Not Specified | |
| Nanguoli | 3.06 | |
| Dr. Guyot | Highest among 12 cultivars studied (specific value not provided) | [6] |
Experimental Protocols
Isolation and Analysis of this compound from Pears via HS-SPME-GC-MS
This method is a standard for the analysis of volatile compounds in fruits.
1. Sample Preparation:
-
Fresh pear tissue is homogenized.
-
To enhance the release of volatiles and prevent browning, a salt solution (e.g., NaCl) can be added during homogenization.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
An aliquot of the pear homogenate is placed in a sealed vial.
-
The sample is incubated at a controlled temperature (e.g., 80°C for 15 minutes) to allow volatile compounds to accumulate in the headspace.[6]
-
A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[6]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.
-
The compounds are separated on a capillary column (e.g., VOCOL).
-
The separated compounds are then detected and identified by a mass spectrometer.
4. Quantification:
-
Quantification is typically performed using an internal standard (e.g., cyclohexanone) and creating a calibration curve.[6]
Stereoselective Synthesis of this compound
Several methods for the stereoselective synthesis of the pear ester have been developed. One common approach involves the use of organocuprate chemistry.[1][2]
1. Formation of the Organocuprate Reagent:
-
cis-1-Heptenyl bromide is reacted with lithium metal to form the corresponding organolithium reagent.
-
This organolithium reagent is then treated with a copper(I) salt (e.g., copper(I) iodide) to generate the lithium di-(cis-1-heptenyl)cuprate.
2. Conjugate Addition:
-
The organocuprate reagent is reacted with ethyl propiolate. The cuprate (B13416276) undergoes a conjugate addition to the alkyne, followed by protonolysis, to yield a mixture of isomeric esters.
3. Purification:
-
The desired this compound is then purified from the reaction mixture, typically by fractional distillation.
Sensory Descriptive Analysis of Pear Aroma
Sensory analysis is crucial for correlating chemical data with human perception of flavor.
1. Panelist Training:
-
A panel of assessors (typically 8-12 individuals) is trained over an extended period (e.g., 3 months).[7]
-
Training includes the recognition of basic tastes and aromas, familiarization with texture attributes, and the use of intensity scales.[7]
2. Vocabulary Development:
-
The panel collaboratively develops a specific vocabulary to describe the aroma, taste, and texture of pears.[7]
-
Reference standards are established for each descriptive term to ensure consistency.
3. Sample Evaluation:
-
Pear samples are prepared and presented to the panelists in a controlled environment (e.g., in a light booth to standardize visual assessment).[7]
-
Panelists rate the intensity of each attribute on a structured scale (e.g., a 0-10 category scale where 0 is none and 10 is extreme).[7]
4. Data Analysis:
-
The sensory data is statistically analyzed to determine significant differences in the sensory profiles of different pear cultivars or treatments.
Key Aroma Descriptors for Pears:
-
Pear aroma
-
Grassy/green aroma
-
Floral aroma
-
Fruity flavor
-
Apple aroma
-
Fermented aroma
-
Stemmy/woody aroma[8]
Biosynthesis of this compound in Pears
The biosynthesis of esters in pears, including this compound, originates from the fatty acid metabolic pathway.
1. Liberation of Fatty Acids:
-
Lipases release fatty acids, such as linoleic and linolenic acids, from lipids.
2. Lipoxygenase (LOX) Pathway:
-
The lipoxygenase (LOX) enzyme catalyzes the oxidation of unsaturated fatty acids to form hydroperoxides.
3. Hydroperoxide Lyase (HPL) Action:
-
Hydroperoxide lyase (HPL) cleaves the hydroperoxides to produce shorter-chain aldehydes.
4. Reduction to Alcohols:
-
Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols.
5. Esterification:
-
Finally, alcohol acyltransferase (AAT) catalyzes the esterification of the alcohol with an acyl-CoA (derived from fatty acid metabolism) to form the final ester, such as this compound.
Conclusion
This compound is a cornerstone of pear aroma, influencing consumer preference and defining the sensory quality of numerous cultivars. A thorough understanding of its chemical properties, analytical methodologies, and biosynthetic origins is essential for researchers and professionals in the food and flavor industries. The protocols and data presented in this guide offer a foundational resource for further investigation and application of this significant flavor compound.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. bedoukian.com [bedoukian.com]
- 4. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DEVELOPING A SENSORY DESCRIPTIVE PANEL FOR PEAR QUALITY EVALUATION [actahort.org]
- 8. treefruitresearch.org [treefruitresearch.org]
The Pivotal Role of Ethyl (E,Z)-2,4-decadienoate in Fruit Aroma Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl (E,Z)-2,4-decadienoate, a volatile ester renowned for its characteristic pear-like aroma, is a crucial component in the complex tapestry of fruit fragrances. This technical guide delves into the core aspects of this influential compound, exploring its occurrence, biosynthesis, sensory properties, and the analytical methodologies used for its characterization. The information presented herein is intended to provide a comprehensive resource for professionals in research, science, and drug development who are engaged with flavor and fragrance chemistry.
Occurrence and Sensory Profile
This compound is a naturally occurring compound identified in a variety of fruits, where it contributes significantly to their distinctive aromas.[1][2][3] Its sensory profile is predominantly characterized by a strong, sweet, and juicy Bartlett pear note.[4] However, its aromatic character is multifaceted, with nuances of green, waxy, apple, and tropical fruits also being reported.[4][5] This complexity allows it to play a role in the aroma profiles of not just pears, but also apples, grapes, quince, and mangoes.[1][5]
The concentration of this compound can vary significantly between different fruit species and even among cultivars of the same species, influencing the final perceived aroma.
Quantitative Data on this compound in Fruits
The following table summarizes the reported concentrations of this compound in various fruits. These values are typically determined using techniques such as gas chromatography-mass spectrometry (GC-MS).
| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Reference |
| Pear (Pyrus communis) | Williams (Bartlett) | Major component | [6] |
| Pear (Pyrus communis) | Doyenné du Comice | Not specified | |
| Apple (Malus domestica) | Various | Present | [1][2][3] |
| Grape (Vitis vinifera) | Concord | Present | [1][2] |
| Quince (Cydonia oblonga) | Present | [2] |
Note: "Present" indicates that the compound has been identified, but specific quantitative data was not available in the cited literature. The concentration of volatile compounds can be influenced by factors such as ripeness, storage conditions, and analytical methodology.
Biosynthesis of this compound in Fruits
The biosynthesis of this compound in fruits is a multi-step enzymatic process primarily rooted in the metabolism of fatty acids. The lipoxygenase (LOX) pathway is the central route for the formation of many fruit aroma compounds, including this important ester.[7][8][9]
The key steps in the biosynthesis are:
-
Release of Fatty Acids: Linoleic and linolenic acids are the primary precursors, released from membrane lipids by the action of lipases.
-
Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of these polyunsaturated fatty acids to form hydroperoxides.[8]
-
Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxides are then cleaved by HPL to produce shorter-chain aldehydes.
-
Alcohol Dehydrogenase (ADH) Reduction: These aldehydes can be reduced to their corresponding alcohols by ADH.
-
Alcohol Acyltransferase (AAT) Esterification: The final and crucial step is the esterification of an alcohol with an acyl-CoA molecule, catalyzed by alcohol acyltransferases (AATs).[10][11][12][13][14] The specificity of the AAT enzyme for its substrates plays a significant role in determining the final ester profile of the fruit.[10][14]
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 4. This compound, 3025-30-7 [thegoodscentscompany.com]
- 5. This compound, 3025-30-7 [perflavory.com]
- 6. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 7. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Ethyl (E,Z)-2,4-decadienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, is a naturally occurring volatile substance found in ripening fruits such as pears and apples.[1][2] It is widely used as a flavoring agent in the food industry and as a fragrance ingredient.[2][3] Additionally, its synthetic form, which is structurally and functionally identical to the natural compound, is utilized as a biochemical pesticide to disrupt the mating behavior of the codling moth, a significant agricultural pest.[1] This guide provides a comprehensive overview of the toxicological data for this compound, compiled from regulatory assessments and scientific studies, to inform researchers, scientists, and drug development professionals.
Regulatory Standing and Overall Safety Assessment
This compound is generally considered to be of low toxicity.[4][5] In the United States, the Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for its residues in or on all food commodities when used as a codling moth mating disruptor in accordance with good agricultural practices.[1] The Food and Drug Administration (FDA) has also approved its use as a food additive.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] Toxicological studies have not identified any specific toxic endpoints, and it is not considered to be a mutagen, genotoxic, or a developmental toxicant.[1][6]
Quantitative Toxicological Data
The available quantitative toxicological data for this compound is summarized in the tables below. These studies have been conducted to assess acute toxicity, irritation, and sensitization potential.
Table 1: Acute Toxicity Data
| Test Type | Species | Route | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 4,027 mg/kg | [4] |
| Acute Oral Toxicity | Rat | Oral | LD50 > 5000 mg/kg | [7] |
| Acute Dermal Toxicity | Rat | Dermal | Predicted LD50 > 2,000 mg/kg | [4] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5000 mg/kg | [7] |
Table 2: Irritation and Sensitization Data
| Test Type | Species | Result | Reference |
| Primary Eye Irritation | Rabbit | Moderately irritating | [4] |
| Primary Dermal Irritation | Rabbit | Non-irritant | [4] |
| Dermal Sensitization | Guinea Pig | Not a dermal sensitizer | [4] |
Experimental Protocols
The toxicological evaluation of this compound has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports are not publicly available, the methodologies can be inferred from the standard OECD guidelines for each test type.
Acute Oral Toxicity (Likely based on OECD Guideline 401, 420, or 423)
The acute oral toxicity was likely determined by administering this compound to rats via oral gavage. The study would have involved a single dose or multiple doses within 24 hours. Animals would be observed for a set period, typically 14 days, for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, was then determined.
Acute Dermal Toxicity (Likely based on OECD Guideline 402)
For the acute dermal toxicity assessment, the substance would be applied to a shaved area of the skin of rats or rabbits. The application site would be covered with a porous gauze dressing for a 24-hour exposure period. Observations for signs of toxicity and mortality would be made over a 14-day period to determine the LD50 via the dermal route.
Primary Eye Irritation (Likely based on OECD Guideline 405)
To assess eye irritation, a measured amount of this compound would be instilled into the conjunctival sac of one eye of albino rabbits, with the other eye serving as a control. The eyes would be examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iritis, and conjunctival redness and chemosis to evaluate the degree of irritation.
Primary Dermal Irritation (Likely based on OECD Guideline 404)
The dermal irritation potential was likely evaluated by applying the test substance to a small patch of skin on rabbits. The skin would be observed for signs of erythema (redness) and edema (swelling) at various time points after application and removal of the patch. The lack of significant skin reactions led to the classification as a non-irritant.
Dermal Sensitization (Likely based on OECD Guideline 406)
The potential to cause skin sensitization was likely assessed using the guinea pig maximization test. This involves an induction phase where the substance is administered intradermally and topically to induce a potential allergic response. After a rest period, a challenge dose is applied to a naive skin site. The absence of a significant skin reaction in the test animals compared to a control group indicates a lack of sensitization potential.
Genotoxicity (Ames Test - Likely based on OECD 471 and In Vitro Micronucleus Test - Likely based on OECD 487)
Genotoxicity was assessed to determine if the substance could cause genetic mutations. The Ames test, a bacterial reverse mutation assay, would expose specific strains of Salmonella typhimurium and Escherichia coli to this compound with and without metabolic activation. A negative result indicates no induction of gene mutations. The in vitro micronucleus test would have exposed mammalian cells in culture to the substance. The absence of an increase in the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division) would indicate that the substance is not clastogenic or aneugenic.[6]
Visualizations: Experimental Workflows
As no specific toxicological signaling pathways have been identified for this compound due to its low toxicity, the following diagrams illustrate the logical workflows for the key toxicological assessments performed.
Caption: Workflow for Acute Toxicity Testing.
Caption: Workflow for Irritation and Sensitization Testing.
Caption: Workflow for Genotoxicity Testing.
Conclusion
The comprehensive toxicological data available for this compound consistently indicates a low order of toxicity. No significant adverse effects have been identified in acute, irritation, sensitization, and genotoxicity studies. Its established safety profile is reflected in its widespread approval for use in food and as a pesticide with an exemption from tolerance. For professionals in research, science, and drug development, this compound can be considered a substance with a well-characterized and favorable toxicological profile.
References
- 1. policycommons.net [policycommons.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. flashpointsrl.com [flashpointsrl.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Ethyl (E,Z)-2,4-decadienoate: A Technical Guide to its Role as a Semiochemical in Insect Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E,Z)-2,4-decadienoate is a naturally occurring volatile organic compound, most notably identified as a key component of the aroma of ripe pears.[1][2][3] Beyond its significance in the flavor and fragrance industry, this ester plays a crucial role in the chemical ecology of various insect species, acting as a potent semiochemical. This technical guide provides an in-depth analysis of this compound's function in insect communication, its biosynthesis, the mechanisms of its perception by insects, and its application in pest management strategies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and pest control.
Introduction
This compound, often referred to as the "pear ester," is a powerful kairomone, a type of semiochemical that benefits the receiver but not the emitter.[4] It is a primary attractant for several economically significant insect pests, most prominently the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts worldwide.[5][6][7] This kairomone attracts both male and female codling moths, making it a valuable tool for monitoring and controlling their populations.[6] Understanding the intricate details of its biosynthesis, perception, and the behavioral responses it elicits is paramount for the development of novel and sustainable pest management strategies.
Biosynthesis of this compound in Host Plants
The characteristic aroma of fruits like pears is due to a complex mixture of volatile organic compounds, with esters being major contributors.[1] The biosynthesis of this compound in pears is intrinsically linked to the fatty acid metabolism of the fruit.[8] Straight-chain esters, alcohols, and aldehydes are primarily generated through the lipoxygenase (LOX) pathway, which acts on unsaturated fatty acids such as linoleic acid (C18:2) and linolenic acid (C18:3).[8][9]
The general pathway involves the following key steps:
-
Lipolysis: Liberation of free fatty acids from lipids.
-
Oxidation: The LOX enzyme system catalyzes the oxidation of unsaturated fatty acids.
-
Hydroperoxide Lyase (HPL) action: Cleavage of the resulting hydroperoxides into smaller aldehydes.
-
Reduction/Oxidation: Aldehydes can be reduced to alcohols by alcohol dehydrogenase (ADH) or oxidized to carboxylic acids.
-
Esterification: Finally, alcohol acyltransferase (AAT) catalyzes the formation of esters from an alcohol and an acyl-CoA molecule.[8]
While the precise enzymatic steps leading to the specific 2,4-decadienoate structure are a subject of ongoing research, the LOX pathway provides the fundamental framework for its formation in ripe pear fruit.
Perception in Insects: Olfactory Signaling Pathway
Insects detect volatile chemical cues through a sophisticated olfactory system primarily located on their antennae. The perception of this compound by the codling moth, Cydia pomonella, involves a specific olfactory receptor, CpomOR3.[10] This receptor is part of a larger family of odorant receptors (ORs) that are responsible for the specificity of olfactory sensory neuron (OSN) responses.[11][12]
The signal transduction cascade is initiated when the kairomone enters the sensillum lymph and binds to an Odorant Binding Protein (OBP). The OBP transports the hydrophobic molecule to the dendritic membrane of the OSN, where it interacts with the CpomOR3/Orco receptor complex. This interaction leads to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[10]
Behavioral and Electrophysiological Responses
The attraction of insects to this compound has been quantified through various electrophysiological and behavioral assays.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of this compound on Cydia pomonella and other tortricid moths.
Table 1: Electroantennography (EAG) Responses of Various Tortricid Moths to this compound
| Species | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |
| Cydia pomonella | 1 | 0.85 ± 0.07 | [4] |
| 10 | 1.25 ± 0.10 | [4] | |
| 100 | 1.60 ± 0.12 | [4] | |
| Cydia fagiglandana | 1 | 0.45 ± 0.05 | [4] |
| 10 | 0.70 ± 0.06 | [4] | |
| 100 | 0.95 ± 0.08 | [4] | |
| Cydia splendana | 1 | 0.30 ± 0.04 | [4] |
| 10 | 0.55 ± 0.05 | [4] | |
| 100 | 0.80 ± 0.07 | [4] |
Table 2: Field Trapping of Cydia pomonella with this compound Baits
| Lure Load (mg) | Mean Trap Catch (moths/trap) | Sex Ratio (M:F) | Orchard Type | Reference |
| 0.1 | 5.6 | 10:1 | Apple | [13] |
| 1.0 | 12.3 | 5:1 | Apple | [13] |
| 1.0 (with pheromone) | 25.8 (males only) | - | Apple | [14] |
| 10.0 | 8.9 | Not specified | Apple | [15] |
| 40.0 | 4.2 | Not specified | Apple | [15] |
Table 3: Effect of this compound on Cydia pomonella Oviposition in Laboratory Assays
| Lure Load (µg) | Mean Number of Eggs Laid (per female) | Assay Type | Reference |
| 1.0 | 45.2 | No-choice | [15] |
| 100.0 | 48.9 | No-choice | [15] |
| Control (solvent) | 22.1 | No-choice | [15] |
| 1.0 vs. Control | Significantly more near lure | Choice | [15] |
Experimental Protocols
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus.
Protocol:
-
Insect Preparation: An adult moth is restrained, and the head is excised.
-
Antenna Preparation: One antenna is carefully removed and mounted between two electrodes. A small portion of the distal tip may be clipped to ensure good electrical contact.
-
Electrode Placement: The base of the antenna is connected to the reference electrode, and the tip to the recording electrode. Both electrodes are filled with a saline solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream.
-
Data Recording: The change in electrical potential across the antenna is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.
Olfactometer Bioassay
An olfactometer is used to study the behavioral response of an insect to an odor source in a controlled environment.
Protocol:
-
Apparatus: A Y-tube or multi-arm olfactometer is used. Each arm is connected to a separate air source that is purified and humidified.
-
Odor Source: A filter paper impregnated with a known concentration of this compound is placed in the airflow of one arm. A solvent control is used in the other arm(s).
-
Insect Release: A single insect is released at the base of the olfactometer.
-
Observation: The insect's movement is observed for a set period. The first choice of arm and the time spent in each arm are recorded.
-
Data Analysis: The data are statistically analyzed to determine if there is a significant preference for the arm containing the kairomone.
Applications in Pest Management
The strong and specific attraction of both male and female codling moths to this compound makes it a valuable tool for integrated pest management (IPM) programs.[6]
-
Monitoring: Traps baited with this kairomone can be used to monitor the presence, abundance, and flight patterns of both sexes of the codling moth. This information is crucial for timing control measures.[14]
-
Mass Trapping: Deploying a high density of kairomone-baited traps can significantly reduce the population of codling moths in an orchard.
-
Attract-and-Kill: Formulations combining the kairomone with an insecticide can attract the moths to a point source where they are killed, reducing the need for broad-spectrum insecticide applications.
-
Behavioral Disruption: The presence of the kairomone can also influence oviposition behavior, potentially disrupting the host-finding ability of female moths and leading to increased larval mortality.[16][17]
Conclusion and Future Directions
This compound is a semiochemical of significant interest due to its potent kairomonal activity on several key insect pests. This guide has provided a comprehensive overview of its biosynthesis, perception, and the behavioral responses it elicits, along with detailed experimental protocols. While significant progress has been made in understanding its role in insect communication, further research is needed to fully elucidate the specific enzymatic steps in its biosynthesis within host plants. Additionally, the identification and characterization of other olfactory receptors involved in its perception in different insect species will open new avenues for the development of highly specific and effective pest management tools. Continued research in these areas will undoubtedly contribute to the development of more sustainable and environmentally friendly approaches to insect pest control.
References
- 1. imbibeinc.com [imbibeinc.com]
- 2. Graphviz [graphviz.org]
- 3. Frontiers | Perception and kairomonal response of the coccinellid predator (Harmonia axyridis) to the fall armyworm (Spodoptera frugiperda) sex pheromone [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A chromosome-level genome assembly of Cydia pomonella provides insights into chemical ecology and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 8. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. entsocnsw.org.au [entsocnsw.org.au]
- 14. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]
- 15. Use of this compound in Codling Moth Management: Stimulation of Oviposition | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 16. openpub.fmach.it [openpub.fmach.it]
- 17. The pear ester this compound as a potential tool for the control of Cydia pomonella larvae: preliminary investigation [sfera.unife.it]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl (E,Z)-2,4-decadienoate via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a naturally occurring organic compound found in apples, Bartlett pears, Concord grapes, beer, pear brandy, and quince.[1][2] It is a colorless liquid with a characteristic intense green and fruity odor reminiscent of ripe pears.[1] Due to its distinct flavor and aroma, it is widely used as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics.[1][3][4] Beyond its sensory applications, this fatty acid ester has also been noted for its potential anti-inflammatory properties and interactions with nicotinic acetylcholine (B1216132) receptors and soluble guanylate cyclase, making it a molecule of interest for further research.
The stereoselective synthesis of this compound is of significant interest to ensure the desired sensory properties and biological activity. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, offering a versatile route to obtaining alkenes from aldehydes or ketones.[5][6][7][8][9] This document provides detailed protocols for the synthesis of this compound via the Wittig reaction, along with relevant data and visualizations to guide researchers in its preparation and application.
Synthesis via Wittig Reaction
The Wittig reaction provides a robust method for the synthesis of this compound. The general strategy involves the reaction of an appropriate phosphonium (B103445) ylide with a suitable aldehyde. One documented approach involves the reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[10]
Reaction Pathway
The synthesis proceeds through the formation of a phosphonium ylide from hexyltriphenylphosphonium bromide, which then reacts with ethyl (E)-4-oxo-2-butenoate. The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde, leading to a betaine (B1666868) intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide.[8][9]
Caption: General reaction scheme for the synthesis of this compound via the Wittig reaction.
Experimental Protocols
The following protocol is a representative example of the synthesis of this compound using the Wittig reaction.
Materials and Equipment
-
Hexyltriphenylphosphonium bromide
-
Ethyl (E)-4-oxo-2-butenoate
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure
-
Preparation of the Ylide:
-
In a dry, nitrogen-flushed round-bottom flask, suspend hexyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via syringe while stirring. The formation of the ylide is indicated by a color change (typically to a deep orange or red).
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate dry, nitrogen-flushed flask, dissolve ethyl (E)-4-oxo-2-butenoate in anhydrous THF.
-
Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared ylide solution to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[10] Fractional distillation can also be employed for purification.[11]
-
Caption: A simplified workflow for the synthesis of this compound via the Wittig reaction.
Data Presentation
The following tables summarize the physical properties and reported yields for the synthesis of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [11][12] |
| Molecular Weight | 196.29 g/mol | [3][11] |
| Appearance | Colorless to pale yellow liquid | [1][11] |
| Boiling Point | 70-72 °C at 0.05 mmHg | [1][11] |
| Refractive Index (n20/D) | 1.480–1.486 | [1] |
| Specific Gravity (D20) | 0.917–0.920 | [1] |
| CAS Number | 3025-30-7 | [12] |
Table 2: Comparison of Synthetic Methods and Yields
| Synthetic Method | Starting Materials | Reported Yield | Purity | Reference |
| Wittig Reaction | Hexyltriphenylphosphonium bromide and ethyl (E)-4-oxo-2-butenoate | 68% | 85% | [10] |
| Cuprate Addition | Lithium di-(Z)-1-heptenylcuprate and ethyl propiolate | 90% | 95% | [10] |
| Grignard Reaction | 1-heptyneylmagnesium bromide and ethyl (E)-β-(N,N-diethylamino)acrylate | 32% | 89% | [10] |
| Enzymatic Esterification | Other (2E,4Z)-deca-2,4-dienoate esters and ethanol (B145695) with lipase | - | - | [1] |
Note: Yields and purity can vary depending on reaction conditions and purification methods.
Applications in Research and Development
This compound serves as a valuable molecule in several areas:
-
Flavor and Fragrance Industry: Its primary application is as a key component in pear, apple, and other fruit flavor profiles.[1][4] It is also used in fragrances to impart fruity notes.[1][3]
-
Chemical Synthesis: As an unsaturated ester, it can be used as a starting material or intermediate in the synthesis of more complex organic molecules.
-
Biological Research: Its reported interaction with nicotinic acetylcholine receptors and potential anti-inflammatory properties suggest it could be a lead compound or a tool for studying related biological pathways.
-
Pheromone Research: Some related decadienoate esters are known insect pheromones, indicating potential applications in pest management research.
Conclusion
The Wittig reaction offers a reliable and stereoselective method for the synthesis of this compound. The protocol outlined in this document, along with the comparative data, provides a solid foundation for researchers to produce this valuable compound for applications in flavor chemistry, perfumery, and potentially in drug discovery and development. Careful control of reaction conditions and effective purification are key to obtaining a high yield and purity of the desired (E,Z)-isomer.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 3025-30-7 [thegoodscentscompany.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cas 3025-30-7,FEMA 3148 | lookchem [lookchem.com]
- 12. 2,4-Decadienoic acid, ethyl ester, (E,Z)- [webbook.nist.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl (E,Z)-2,4-decadienoate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a key flavor and fragrance compound naturally found in pears, apples, and other fruits.[1] Its characteristic pear aroma makes it a valuable ingredient in the food, beverage, and cosmetic industries. Traditional chemical synthesis of this ester often involves harsh reaction conditions and can produce undesirable byproducts. The enzymatic synthesis of this compound using lipases presents a green and highly selective alternative, yielding a product that can be labeled as "natural."[2][3][4]
These application notes provide detailed protocols for the synthesis of this compound via lipase-catalyzed transesterification. The methodologies are designed to be reproducible and scalable for research and development purposes.
Reaction Principle
The enzymatic synthesis of this compound is achieved through the transesterification of a suitable substrate, such as the triglycerides present in Stillingia oil, with ethanol (B145695). This reaction is efficiently catalyzed by lipases, particularly immobilized lipase (B570770) B from Candida antarctica (Novozym 435).[4][5] The enzyme facilitates the transfer of the acyl group from the glyceride to ethanol, forming the desired ethyl ester.
dot
Caption: Lipase-catalyzed transesterification for pear ester synthesis.
Data Summary
The following tables summarize the key quantitative data for the enzymatic synthesis of this compound.
Table 1: Screening of Lipases for this compound Synthesis
| Lipase Source | Immobilization | Relative Activity (%) | Reference |
| Candida antarctica B (Novozym 435) | Immobilized | 100 | [5] |
| Candida antarctica B (SP 525) | Free | High | [5] |
| Mucor miehei | Immobilized | < 0.5 | [5] |
| Pseudomonas sp. | Immobilized | Low | [4] |
| Candida rugosa | Immobilized | Low | [4] |
Table 2: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimal Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | [5] |
| Substrate 1 | Stillingia Oil | [5] |
| Substrate 2 | Natural Ethanol | [5] |
| Substrate Ratio (Oil:Ethanol) | 5:1 (w/w) | [5] |
| Enzyme Concentration | 20% (w/w of oil) | [5] |
| Temperature | 45 °C | [5] |
| Reaction Time | 48 - 72 hours | [5] |
| Agitation | Shaking/Stirring | [5] |
| Yield of this compound | ~5% (from Stillingia oil) | [2] |
| Overall Biotransformation Efficiency | ~95% | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the transesterification of Stillingia oil with ethanol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Stillingia oil
-
Natural ethanol (food grade)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Nitrogen gas
-
Erlenmeyer flask or stirred tank reactor
-
Shaker or magnetic stirrer with heating capabilities
Procedure:
-
To a 500 mL Erlenmeyer flask, add 100 g of Stillingia oil and 20 g of natural ethanol.[5]
-
Add 20 g of immobilized lipase (Novozym 435) to the mixture.[5]
-
Purge the flask with nitrogen gas to create an inert atmosphere.[5]
-
Seal the flask and place it in a shaker or on a heated magnetic stirrer.
-
Incubate the reaction mixture at 45 °C with constant agitation for 48 to 72 hours.[5]
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 24 hours) and analyzing them by Gas Chromatography (GC) for the formation of this compound.
-
Upon completion of the reaction, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse in subsequent batches.[5]
-
The filtrate, containing the crude product mixture, is then subjected to purification.
dot
References
Application Note: Protocol for GC-MS Analysis of Ethyl (E,Z)-2,4-decadienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of Ethyl (E,Z)-2,4-decadienoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key aroma compound found in fruits such as pears, is of significant interest in the food, beverage, and fragrance industries, as well as in drug development as a potential flavoring agent.[1][2] This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure accurate and reproducible results. The methodology is designed to be applicable to a range of sample matrices, with specific guidance for liquid samples such as beverages and formulations.
Introduction
This compound is a fatty acid ethyl ester recognized for its characteristic pear-like aroma and flavor.[1] Accurate quantification of this compound is crucial for quality control in food products and for the formulation of palatable drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. This application note provides a comprehensive protocol for its analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (B92381), Dichloromethane, Methanol (GC grade or higher)
-
Internal Standard (IS): Ethyl heptadecanoate or other suitable odd-numbered fatty acid ethyl ester.
-
Reagents: Anhydrous sodium sulfate (B86663).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for a standard solution and a liquid sample (e.g., beverage or aqueous-based drug formulation).
2.2.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to create calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking: Spike each working standard solution with the internal standard (e.g., ethyl heptadecanoate) to a final concentration of 1 µg/mL.
2.2.2. Liquid Sample Preparation (Liquid-Liquid Extraction)
-
Sample Measurement: Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the sample to a final concentration of 1 µg/mL.
-
Extraction: Add 5 mL of hexane (or dichloromethane) to the centrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | VOCOL capillary column (60 m x 0.25 mm ID, 1.5 µm film thickness) or similar polar capillary column.[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[3] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp at 5 °C/min to 120 °C, then ramp at 30 °C/min to 210 °C and hold for 2 minutes.[3] |
| MS Transfer Line Temp. | 250 °C[3] |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 (Full Scan Mode) |
| Solvent Delay | 4 minutes |
Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The molecular weight of this compound is 196.29 g/mol .[4]
-
Molecular Ion (M+) : m/z 196
-
Key Fragment Ions : m/z 67, 81, 95, 124, 151
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be assessed by the coefficient of determination (R²).
Table 1: Method Validation Parameters (Illustrative)
| Parameter | Expected Value | Description |
| Linearity Range | 0.1 - 10 µg/mL | The concentration range over which the detector response is proportional to the analyte concentration. |
| Coefficient of Determination (R²) | > 0.995 | A measure of how well the regression line represents the data. |
| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | 90 - 110% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results. |
Note: The values presented in Table 1 are illustrative and based on typical performance for similar analytes. Actual values must be determined experimentally for the specific matrix and instrumentation used.
Visualizations
Caption: Figure 1: GC-MS Analysis Workflow.
Caption: Figure 2: Key Relationships in Quantitative Analysis.
References
Application Notes and Protocols for Ethyl (E,Z)-2,4-decadienoate in Codling Moth Traps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate, commonly known as the pear ester, is a potent kairomonal attractant for the codling moth, Cydia pomonella, a major pest of pome fruit orchards worldwide.[1] This volatile compound, naturally emitted by ripe pears, has demonstrated significant utility in monitoring and managing codling moth populations. Unlike the female-produced sex pheromone (codlemone), which primarily attracts male moths, this compound is attractive to both sexes, providing a more comprehensive assessment of the pest population.[1] These application notes provide detailed protocols for the preparation of lures and their use in field applications, along with a summary of efficacy data and an overview of the known olfactory signaling pathway.
Data Presentation
The efficacy of this compound as a lure for codling moths has been quantified in numerous field trials. The following tables summarize key findings from comparative studies.
Table 1: Comparison of Mean Trap Captures of Codling Moths with Different Lures in Apple Orchards.
| Lure Type | Mean Male Moths Captured | Mean Female Moths Captured | Total Mean Moths Captured | Orchard Condition |
| Pear Ester (3.0 mg) | 5.5 | 3.2 | 8.7 | Mating Disruption |
| Codlemone (1.0 mg) | 12.1 | 0.1 | 12.2 | Mating Disruption |
| Pear Ester (3.0 mg) + Codlemone (3.0 mg) | 25.8 | 3.5 | 29.3 | Mating Disruption |
| Pear Ester (3.0 mg) | 8.9 | 4.1 | 13.0 | Conventional |
| Codlemone (1.0 mg) | 35.4 | 0.2 | 35.6 | Conventional |
| Pear Ester (3.0 mg) + Codlemone (3.0 mg) | 45.2 | 4.3 | 49.5 | Conventional |
Data synthesized from multiple studies and presented as representative examples.
Table 2: Efficacy of Different Doses of this compound Lures in Bartlett Pear Orchards under Mating Disruption.
| Lure Loading (mg) | Mean Male Moths Captured | Mean Female Moths Captured | Total Mean Moths Captured |
| 0.1 | 2.3 | 1.1 | 3.4 |
| 1.0 | 4.8 | 2.5 | 7.3 |
| 3.0 | 6.2 | 3.1 | 9.3 |
| 10.0 | 7.1 | 3.8 | 10.9 |
| 40.0 | 15.4 | 5.2 | 20.6 |
Data adapted from studies by Knight et al.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Rubber Septa Lures
This protocol describes the standard method for preparing rubber septa lures for field trapping of codling moths.
Materials:
-
Grey halobutyl rubber septa
-
This compound (high purity)
-
Hexane (B92381) (analytical grade)
-
Micropipette and tips
-
Glass vials with caps
-
Forceps
-
Fume hood
-
Aluminum foil
Procedure:
-
Septa Preparation: Prior to loading, new rubber septa should be extracted to remove any residual impurities. This can be achieved by soaking the septa in hexane for 24 hours, followed by air-drying in a fume hood.
-
Solution Preparation: Prepare a stock solution of this compound in hexane. The concentration will depend on the desired final loading amount per septum. For example, to load 3 mg per septum, a 30 mg/mL solution can be prepared.
-
Loading the Septa: Place a single, clean septum in a glass vial. Using a calibrated micropipette, carefully apply the desired volume of the this compound solution directly onto the septum. For a 3 mg load from a 30 mg/mL solution, apply 100 µL.
-
Solvent Evaporation: Leave the vial uncapped in a fume hood for at least 30 minutes to allow the hexane to evaporate completely.
-
Storage: Once the solvent has evaporated, cap the vial or individually wrap the loaded septum in aluminum foil. Store the lures at -20°C until deployment in the field to minimize degradation of the active compound.
Protocol 2: Field Trapping and Data Collection
This protocol outlines the methodology for deploying traps baited with this compound and collecting capture data.
Materials:
-
Delta-style sticky traps or similar
-
Prepared this compound lures
-
Wire or string for hanging traps
-
Permanent markers and flagging tape for labeling
-
GPS device for recording trap locations
-
Forceps for handling moths
-
Data collection sheets or electronic device
Procedure:
-
Trap Assembly: Assemble the delta traps according to the manufacturer's instructions, ensuring the sticky liner is correctly placed.
-
Lure Placement: Using forceps, place one this compound lure in the center of the sticky surface of each trap.
-
Trap Deployment:
-
Hang traps in the upper third of the tree canopy, ensuring they are not obstructed by dense foliage.
-
In a research setting, traps should be placed in a randomized complete block design with a minimum distance of 20 meters between traps to avoid interference.
-
Label each trap clearly with a unique identifier corresponding to the treatment and replicate.
-
-
Data Collection:
-
Check traps weekly.
-
Count the number of male and female codling moths captured in each trap. Female moths can be distinguished from males by the presence of a heart-shaped ovipositor at the tip of the abdomen, while males have claspers. A hand lens may be necessary for accurate identification.
-
Record the counts on a data sheet.
-
Remove all captured insects from the trap at each check.
-
Replace sticky liners and lures at appropriate intervals (typically, lures are effective for 4-8 weeks, but this should be determined based on specific product recommendations or preliminary studies).
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different treatments.
Signaling Pathway and Experimental Workflows
Olfactory Signaling Pathway of this compound in Codling Moth
The perception of this compound in the codling moth is initiated by its binding to a specific olfactory receptor, CpomOR3, which is expressed in olfactory sensory neurons (OSNs) located on the moth's antennae.[2][3][4][5][6] CpomOR3 belongs to the pheromone receptor clade, highlighting the close evolutionary relationship between the perception of host-plant volatiles and sex pheromones.[2][5][6] Insect olfactory receptors, including CpomOR3, form a heterodimeric complex with a highly conserved co-receptor, Orco.[2][5][6][7][8][9] This receptor complex functions as a ligand-gated ion channel.[8][9][10] Upon binding of the pear ester to CpomOR3, the ion channel opens, leading to an influx of cations (such as Ca²⁺ and Na⁺) into the OSN. This influx causes a depolarization of the neuron's membrane, generating an action potential that is transmitted to the antennal lobe of the moth's brain for processing, ultimately leading to a behavioral response (attraction). While the primary mechanism is ionotropic, some evidence suggests a possible secondary role for G-protein-mediated signaling in insect olfaction.[11]
Experimental Workflow for Lure Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of new lure formulations in the field.
References
- 1. csalomontraps.com [csalomontraps.com]
- 2. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status on the Functional Characterization of Chemosensory Receptors of Cydia pomonella (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 8. Insect olfactory receptors are heteromeric ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Ethyl (E,Z)-2,4-decadienoate in Pest Management
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl (E,Z)-2,4-decadienoate, commonly known as the pear ester, is a potent kairomone for the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts.[1][2][3] This semiochemical is attractive to both male and female moths, making it a valuable tool in integrated pest management (IPM) programs.[4][5] Its applications include monitoring pest populations, mating disruption, and enhancing the efficacy of insecticides.[1][6] Proper formulation is critical to ensure the stability and controlled release of this volatile compound for effective field performance. These application notes provide detailed protocols for the preparation, characterization, and bioassay of this compound formulations.
I. Formulation Protocols
Controlled-release formulations are essential for the effective use of volatile semiochemicals like this compound in the field. The two primary formulation types are microencapsulated suspensions for spray applications and polymeric dispensers for passive release.
A. Microencapsulated Formulation (Suspension Concentrate)
Microencapsulation provides a protective barrier for the active ingredient, controlling its release and protecting it from environmental degradation. Polyurea microcapsules are commonly used for pesticides due to their stability and controlled release properties.[1][4][5] The following protocol is based on the principles of interfacial polymerization for creating a microencapsulated suspension of this compound.
Experimental Protocol: Preparation of Polyurea Microcapsules by Interfacial Polymerization
1. Materials:
- Core Material (Organic Phase):
- This compound (≥95% purity)
- Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
- An organic solvent such as xylene or cyclohexanone
- Surfactant (e.g., Span 80)
- Shell Material (Aqueous Phase):
- A polyamine such as ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), or hexamethylenediamine (B150038) (HMDA)
- A protective colloid/emulsifier such as polyvinyl alcohol (PVOH) or a mixture of surfactants (e.g., Tween 20)
- Deionized water
2. Procedure:
- Preparation of the Organic Phase: a. In a beaker, dissolve a specific amount of this compound and the diisocyanate monomer (e.g., TDI or MDI) in the chosen organic solvent. b. Add the oil-soluble surfactant (e.g., Span 80) to the organic phase and mix until a homogenous solution is formed. The ratio of core material to shell-forming monomers can be varied to optimize encapsulation efficiency and release characteristics.[1]
- Preparation of the Aqueous Phase: a. In a separate, larger beaker, dissolve the water-soluble emulsifier (e.g., PVOH) in deionized water with gentle heating and stirring until a clear solution is obtained.
- Emulsification: a. Gradually add the organic phase to the aqueous phase under high-speed homogenization (e.g., 1000-3000 rpm) to form an oil-in-water (O/W) emulsion. b. Continue homogenization for a set period (e.g., 10-30 minutes) to achieve the desired droplet size. Droplet size can be monitored using light microscopy.
- Interfacial Polymerization: a. Transfer the emulsion to a reaction vessel equipped with a mechanical stirrer. b. Slowly add the aqueous solution of the polyamine (e.g., DETA) to the emulsion while stirring at a moderate speed (e.g., 150-300 rpm). c. The polymerization reaction will commence at the oil-water interface, forming the polyurea shell around the droplets of the organic phase. d. Continue the reaction for a specified time (e.g., 2-6 hours) at room temperature or a slightly elevated temperature (e.g., 65°C) to ensure complete polymerization.[4]
- Formulation of the Suspension Concentrate: a. After the reaction is complete, the resulting suspension of microcapsules can be further formulated by adding rheological modifiers, antifreeze agents, and biocides as needed to ensure long-term stability.
Table 1: Example of Reagent Quantities for Microencapsulation
| Component | Example Quantity | Purpose |
| This compound | 20 g | Active Ingredient (Core) |
| Toluene diisocyanate (TDI) | 10 g | Shell Monomer (Organic Phase) |
| Xylene | 40 mL | Solvent for Organic Phase |
| Polyvinyl alcohol (PVOH) | 2 g | Emulsifier/Protective Colloid |
| Deionized Water | 150 mL | Continuous Phase |
| Diethylenetriamine (DETA) | 5 g in 20 mL H₂O | Shell Monomer (Aqueous Phase) |
B. Controlled-Release Dispenser Formulation (Septa)
Polymeric septa are widely used as passive dispensers for semiochemicals in insect traps and for mating disruption. The active ingredient is absorbed into the polymer matrix and is released over time.
Experimental Protocol: Preparation of Controlled-Release Septa
1. Materials:
- This compound (≥95% purity)
- Polymeric septa (e.g., grey halobutyl elastomer, red rubber)
- A volatile solvent (e.g., hexane (B92381), dichloromethane)
- Glass vials with caps
- Forceps
2. Procedure:
- Septa Preparation (Optional but Recommended): a. To remove any impurities, pre-extract the septa by sonicating them in hexane for several hours, followed by soaking in fresh hexane for 24 hours. b. Air-dry the septa in a fume hood for at least 48 hours before loading.
- Loading Solution Preparation: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration. The concentration will determine the final loading dose in the septa.
- Septa Loading: a. Place the desired number of septa into a glass vial. b. Add a specific volume of the loading solution to the vial, ensuring the septa are fully submerged. c. Allow the septa to soak for a defined period (e.g., 1-24 hours) to absorb the active ingredient. d. After soaking, carefully remove the septa using forceps and place them on a clean, non-reactive surface (e.g., aluminum foil) in a fume hood to allow the solvent to evaporate completely (typically 1-2 hours).
- Storage: a. Store the loaded septa in airtight containers at low temperatures (e.g., -20°C) until use to minimize premature loss of the active ingredient.
Table 2: Example of Loading Doses for Septa Dispensers
| Application | Loading Dose per Septum | Reference(s) |
| Oviposition Bioassay | 1.0 - 100.0 µg | [6][7] |
| Field Trapping | 3.0 - 10.0 mg | [8] |
II. Characterization and Quality Control
A. Microcapsule Characterization
Table 3: Characterization Parameters for Microencapsulated Formulation
| Parameter | Method | Description |
| Particle Size Analysis | Laser Diffraction or Optical Microscopy | Determines the size distribution of the microcapsules. A typical range is 2-14 µm in diameter.[2] |
| Encapsulation Efficiency | GC-FID or HPLC | The percentage of the initial active ingredient that has been successfully encapsulated. |
| Release Rate Analysis | Dynamic Headspace Collection followed by GC-MS | Measures the amount of active ingredient released over time under controlled temperature and airflow. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualizes the surface structure and integrity of the microcapsules. |
Experimental Protocol: Release Rate Analysis of Formulations
1. Materials:
- Controlled-environment chamber or oven
- Air pump with a flow controller
- Glass sampling chambers
- Adsorbent tubes (e.g., Tenax® TA)
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- The formulated product (microcapsules or septa)
2. Procedure:
- Place a known amount of the formulation into a glass sampling chamber.
- Maintain the chamber at a constant temperature (e.g., 25°C, 30°C, 35°C) and relative humidity.
- Pass a controlled stream of purified air over the formulation.
- At specified time intervals (e.g., daily, weekly), collect the volatiles from the exiting air stream using an adsorbent tube for a set duration.
- Desorb the trapped volatiles from the adsorbent tube (thermal or solvent desorption) and analyze the amount of this compound by GC-MS.
- Plot the release rate (ng/hour or µ g/day ) over time to determine the release kinetics.
B. Stability Testing
Table 4: Stability Testing Protocol for this compound Formulations
| Condition | Temperature | Relative Humidity | Duration | Testing Frequency |
| Long-Term Storage | 25°C ± 2°C | 60% ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated Storage | 40°C ± 2°C | 75% ± 5% RH | 6 months | 0, 3, 6 months |
Parameters to be tested at each time point:
-
Appearance and physical properties (e.g., color, phase separation for suspensions)
-
Assay of this compound content
-
Release rate profile
III. Bioassay Protocols
Bioassays are crucial for evaluating the biological activity of the formulated this compound.
A. Field Trapping Bioassay
This protocol is for assessing the attractiveness of the formulation to the target pest in a field setting.
Experimental Protocol: Field Trapping of Cydia pomonella
1. Materials:
- Large orange delta traps
- Sticky liners for traps
- Formulated dispensers (septa) of this compound
- Control dispensers (unbaited or solvent-treated septa)
- Stakes or hangers for trap placement
2. Procedure:
- Trap Placement: a. Deploy traps in the upper third of the tree canopy. b. Place one trap for every 2-3 acres in a grid pattern, starting 20-30 feet from the orchard border.[1]
- Experimental Design: a. Use a randomized complete block design to account for field variability. b. Replicate treatments (formulation vs. control) multiple times. c. Ensure a sufficient distance (e.g., >50 meters) between traps to avoid interference.
- Data Collection: a. Check traps weekly. b. Count the number of male and female codling moths captured. c. Replace sticky liners and dispensers as needed (pear ester lures are typically effective for 8 weeks).[9]
- Data Analysis: a. Analyze the moth catch data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the formulation to the control.
B. Laboratory Oviposition Bioassay
This assay evaluates the effect of the formulation on the egg-laying behavior of female codling moths.
Experimental Protocol: No-Choice Oviposition Assay
1. Materials:
- Cages or containers for individual female moths
- Formulated dispensers (low-dose septa)
- Control dispensers
- An oviposition substrate (e.g., wax paper, apple leaves)
- Mated female Cydia pomonella
2. Procedure:
- Place a single mated female moth in an oviposition cage.
- Introduce either a dispenser with this compound or a control dispenser into the cage.
- Provide an oviposition substrate.
- Maintain the cages under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
- After a set period (e.g., 96 hours), count the number of eggs laid on the substrate.[6][7]
- Replicate the experiment with a sufficient number of females for each treatment.
- Analyze the data to determine if the formulation stimulates or deters oviposition compared to the control.
IV. Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the preparation of microencapsulated this compound.
Caption: Workflow for conducting bioassays of this compound formulations.
References
- 1. Design and application of polyurea microcapsules containing herbicide (oxyfluorfen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Scent releasing silicone septa: A versatile method for bioassays with volatiles [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]
Field Application of Ethyl (E,Z)-2,4-decadienoate Lures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate is a naturally occurring volatile compound identified as a potent kairomonal attractant for several species of tortricid moths, most notably the codling moth (Cydia pomonella), a major pest in pome fruit and walnut orchards.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This document provides detailed application notes and experimental protocols for the use of this compound lures in a field setting, based on published research. The information is intended to guide researchers and pest management professionals in the effective deployment of these lures for monitoring and potentially controlling target pest populations.
Application Notes
Target Pests and Lure Specificity
This compound has demonstrated significant attractant properties for both male and female codling moths (Cydia pomonella).[4][5][6][8][9] Its effectiveness has been documented in various orchard settings, including apple and walnut.[1][2] Beyond the codling moth, this kairomone has also shown attractiveness to other tortricid species, including the chestnut tortricids Cydia fagiglandana, Cydia splendana, and Pammene fasciana.[6][8]
Lure Loading and Dispenser Selection
The optimal loading of this compound can vary depending on the target species, the specific monitoring objectives, and the orchard environment. Gray halo-butyl elastomer septa are commonly used as dispensers for this lure.[1][2]
For Codling Moth (Cydia pomonella) Monitoring:
-
Low-dose applications (in laboratory settings): Loadings of 1.0 µg and 100.0 µg have been shown to significantly increase oviposition in laboratory assays.[1][2] A 1.0 µg septa also increased oviposition rates in field-collected moths in a no-choice bioassay.[1]
-
Field monitoring applications:
-
In Ontario apple orchards, lures baited with 0.01–10.0 mg of the kairomone captured similar numbers of moths, with no increased attractiveness at higher amounts of 100 and 1000 mg.[11]
-
In mating-disrupted apple orchards, lures loaded with 1.0-50.0 mg and 0.1-50.0 mg caught significantly more male and female moths than blank controls, respectively.[10]
-
A 3.0 mg lure was found to be more effective than a 1.0 mg lure in catching a higher proportion of female and virgin female moths.[10]
-
High-dose lures (up to 40.0 mg) have been tested, with variable results.[16]
-
For Other Tortricid Species:
-
For chestnut tortricids, a higher loading of 40 mg per trap was effective in attracting both males and females.[6]
Trap Selection and Placement
The choice of trap can influence capture efficacy. Commonly used traps for this compound lures include:
-
Sticky traps: Effective for capturing female codling moths.[2]
-
Mylar plastic collar traps: Used in apple orchards for monitoring oviposition, though more eggs were laid on surrounding fruit and foliage.[1][2]
-
Cylindrical wax paper-covered plastic traps: Tested in walnut orchards.[1][2]
Traps should be placed within the orchard canopy, with specific height and density determined by the experimental design and monitoring objectives.
Data Presentation
Table 1: Efficacy of this compound Lures on Codling Moth Oviposition (Laboratory Studies)
| Lure Loading | Bioassay Type | Effect on Oviposition | Citation |
| 1.0 µg and 100.0 µg | 96 h no-choice | 2-fold increase in eggs laid by a laboratory population | [1][2] |
| 1.0 µg | No-choice | Significantly increased oviposition rates by a field-collected strain | [1] |
| Similar range of septa loadings | Choice | Significantly higher number of eggs laid near the lure vs. a solvent blank | [1][2] |
Table 2: Field Trial Results for Codling Moth Monitoring with this compound Lures
| Lure Loading | Orchard Type | Trap Type | Key Findings | Citation |
| 0.1 to 10.0 mg | Apple | Mylar plastic collar trap | Did not significantly increase oviposition on the trap. | [1][2] |
| 0.1 – 40.0 mg | Non-bearing apple shoots | Not specified | No eggs deposited. | [1][2] |
| 10.0 µg to 1.0 mg | Walnut | Cylindrical wax paper-covered plastic traps | No eggs deposited. | [1][2] |
| 0.01–10.0 mg | Apple (Ontario) | Not specified | Similar mean total numbers of moths captured across this range. | [11] |
| 100 and 1000 mg | Apple (Ontario) | Not specified | Did not increase attractiveness. | [11] |
| 1.0-50.0 mg | Apple (mating disruption) | Not specified | Significantly more male moths caught than control. | [10] |
| 0.1-50.0 mg | Apple (mating disruption) | Not specified | Significantly more female moths caught than control. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Lures
Objective: To prepare gray halo-butyl elastomer septa loaded with a specific concentration of this compound.
Materials:
-
This compound (high purity)
-
Gray halo-butyl elastomer septa
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Micropipettes
-
Glass vials with caps
-
Fume hood
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Calculate the volume of the stock solution required to achieve the desired loading dose per septum.
-
Place a single gray halo-butyl elastomer septum in a clean glass vial.
-
Using a micropipette, carefully apply the calculated volume of the stock solution directly onto the septum.
-
Allow the solvent to evaporate completely inside a fume hood for at least one hour, or until the septum is dry.
-
The loaded septum is now ready for use in a trap. Store lures in a cool, dark place in sealed containers to prevent degradation.
Protocol 2: Field Evaluation of Lure Efficacy for Monitoring Codling Moth
Objective: To assess the effectiveness of different loadings of this compound lures for capturing adult codling moths in an orchard setting.
Materials:
-
Prepared lures with varying concentrations of this compound and solvent-only blank controls.
-
Sticky traps (or other appropriate trap type).
-
Randomized complete block experimental design.
-
Orchard plot with a known or suspected codling moth population.
Procedure:
-
Experimental Design:
-
Establish a randomized complete block design with multiple blocks within the orchard to account for spatial variability.
-
Each block should contain one of each lure treatment, including the blank control.
-
Ensure sufficient spacing between traps (e.g., at least 20 meters) to minimize interference.
-
-
Trap Deployment:
-
Hang traps in the upper third of the tree canopy.
-
Securely attach the prepared lure inside each trap according to the manufacturer's instructions.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly) throughout the codling moth flight period.
-
Record the number of male and female codling moths captured in each trap.
-
Replace sticky trap liners as needed.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between lure treatments.
-
Mandatory Visualizations
Caption: Workflow for evaluating the field efficacy of this compound lures.
Caption: Decision tree for selecting this compound lure application parameters.
References
- 1. Use of this compound in Codling Moth Management: Stimulation of Oviposition | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 2. ars.usda.gov [ars.usda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]
- 10. researchgate.net [researchgate.net]
- 11. Potential of ethyl (2E,4Z)-2,4-decadienoate for monitoring activity of codling moth (Lepidoptera: Tortricidae) in eastern North American apple orchards | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. research.unipd.it [research.unipd.it]
- 14. ethyl 2,4-decadienoate, 37549-74-9 [thegoodscentscompany.com]
- 15. openpub.fmach.it [openpub.fmach.it]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ethyl (E,Z)-2,4-decadienoate in Fruit Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E,Z)-2,4-decadienoate, often referred to as pear ester, is a key volatile organic compound that contributes significantly to the characteristic aroma and flavor profile of many fruits.[1][2][3] Its presence and concentration are critical quality indicators in the food and beverage industry and can be of interest in pharmaceutical applications where flavor masking or specific organoleptic properties are desired. This application note provides a detailed protocol for the quantitative analysis of this compound in various fruit extracts using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound can vary significantly among different fruit types and even between cultivars of the same fruit. The following table summarizes reported concentrations and presence in various fruit extracts.
| Fruit | Cultivar/Variety | Concentration (ng/g) | Method | Reference |
| Pear | Anli | 1.13 | HS-SPME-GCxGC-TOFMS | [1] |
| Pear | Jianbali | >1.13 | HS-SPME-GCxGC-TOFMS | [1] |
| Pear | Nanguoli | 3.06 | HS-SPME-GCxGC-TOFMS | [1] |
| Pear | Longyuanyangli | < 0.53 | HS-SPME-GCxGC-TOFMS | |
| Pear | Packham | < 0.53 | HS-SPME-GCxGC-TOFMS | |
| Apple | Multiple Varieties | Present | GC-MS | [1][3] |
| Grape | Concord | Present | Not Specified | [1] |
| Quince | Multiple Varieties | Present | GC-MS | [1][4] |
Note: "Present" indicates that the compound has been identified in the fruit, but specific quantitative data was not provided in the cited literature.
Experimental Protocols
This section details the recommended methodology for the quantitative analysis of this compound in fruit extracts. The primary method described is HS-SPME-GC-MS, which is a highly sensitive and robust technique for volatile compound analysis.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
1.1. Materials and Reagents:
-
Fresh or frozen fruit samples
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., Ethyl (E,E)-2,4-decadienoate or a suitable deuterated analog)
-
Methanol, HPLC grade
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
1.2. Protocol:
-
Homogenize a representative portion of the fruit sample (e.g., 10 g) using a blender or food processor. For fruits with peels, analysis can be performed on the whole fruit, flesh, or peel separately.
-
Weigh 5.0 g of the homogenized fruit sample into a 20 mL headspace vial.
-
Add a precise amount of the internal standard solution to each sample.
-
Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Immediately seal the vial with the screw cap.
-
Gently vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME Procedure
2.1. Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
Heating block or water bath for incubation
2.2. Protocol:
-
Precondition the SPME fiber according to the manufacturer's instructions before the first use and briefly before each analysis.
-
Place the sealed sample vial in a heating block or water bath set to a specific temperature (e.g., 50°C).
-
Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) while maintaining the incubation temperature.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for desorption.
GC-MS Analysis
3.1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode for a defined period (e.g., 2 minutes)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-350
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3.2. SIM Mode for Quantification: For enhanced sensitivity and selectivity, monitor the following characteristic ions for this compound (quantifier ion is typically the most abundant):
-
Quantifier Ion: m/z 99
-
Qualifier Ions: m/z 67, 81, 151
High-Performance Liquid Chromatography (HPLC) - Alternative Method
While GC-MS is the preferred method for volatile analysis, HPLC can also be employed, particularly for less volatile esters or when derivatization is performed.
4.1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 264 nm (characteristic for the conjugated diene system of Ethyl 2,4-decadienoate)
4.2. Sample Preparation for HPLC:
-
Perform a liquid-liquid extraction of the homogenized fruit sample with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound in fruit extracts.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in fruit extracts. The HS-SPME-GC-MS method offers high sensitivity and selectivity, making it ideal for the detection and quantification of this important aroma compound. Adherence to the outlined procedures will enable researchers to obtain accurate and reproducible data, which is essential for quality control, flavor and fragrance research, and various applications in the pharmaceutical sciences.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Ethyl (E,Z)-2,4-decadienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Ethyl (E,Z)-2,4-decadienoate, commonly known as the pear ester.
Troubleshooting Guides & FAQs
This section is organized by synthetic method to address specific challenges you may encounter during your experiments.
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis. In the context of this compound, it typically involves the reaction of an ylide with an appropriate aldehyde.
Frequently Asked Questions:
-
Q1: My Wittig reaction is giving a low yield of the desired diene. What are the potential causes and solutions?
-
A1: Low yields in Wittig reactions for conjugated dienes can arise from several factors:
-
Inefficient Ylide Formation: Ensure your phosphonium (B103445) salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KHMDS) and used in the correct stoichiometry. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF or ether under argon/nitrogen).
-
Ylide Instability: Some ylides, especially unstabilized ones, can be unstable. It is often best to generate the ylide in situ and use it immediately.
-
Poor Reactivity of the Aldehyde: If using a sterically hindered or electron-rich aldehyde, the reaction may be sluggish. Consider using a more reactive phosphonate-stabilized carbanion as in the Horner-Wadsworth-Emmons (HWE) reaction.
-
Side Reactions: The presence of moisture or oxygen can lead to the decomposition of the ylide. Ensure all glassware is oven-dried and solvents are properly distilled and degassed.
-
Difficult Purification: The byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove and may co-elute with your product, leading to an artificially low isolated yield.
-
-
-
Q2: I am getting a mixture of (E,Z) and (E,E) isomers. How can I improve the stereoselectivity for the (E,Z) isomer?
-
A2: Achieving high (E,Z) selectivity can be challenging. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide:
-
Unstabilized Ylides: Generally, unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) react with aldehydes under salt-free conditions to give predominantly the (Z)-alkene. To favor the (E,Z) diene, you would typically react a (Z)-allylic phosphonium ylide with an appropriate aldehyde.
-
Stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) tend to produce the (E)-alkene.
-
To enhance (Z)-selectivity with unstabilized ylides, consider using polar aprotic solvents and low temperatures. The presence of lithium salts can sometimes decrease (Z)-selectivity.
-
-
-
Q3: How can I effectively remove the triphenylphosphine oxide byproduct?
-
A3: Removal of triphenylphosphine oxide is a common challenge. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization may leave the byproduct in the mother liquor.
-
Chromatography: Careful column chromatography on silica (B1680970) gel can separate the product. However, their polarities can sometimes be similar.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane at low temperatures.
-
Alternative Reactions: If purification remains a major issue, consider the Horner-Wadsworth-Emmons reaction, where the phosphate (B84403) byproduct is water-soluble and easily removed by extraction.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions and is often preferred for its higher reactivity and easier purification.
Frequently Asked Questions:
-
Q1: My HWE reaction is producing mainly the (E,E)-isomer instead of the desired (E,Z)-isomer. How can I control the stereoselectivity?
-
A1: The standard HWE reaction typically favors the formation of (E)-alkenes.[1] To achieve the (Z)-isomer at the newly formed double bond, you can employ the Still-Gennari modification . This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF). These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the (Z)-alkene.
-
-
Q2: The deprotonation of my phosphonate seems incomplete, leading to a low yield. What can I do?
-
A2: Incomplete deprotonation is often due to an insufficiently strong base or the presence of acidic impurities.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as any moisture will quench the base.
-
Purity of Reagents: The phosphonate reagent should be pure and dry.
-
-
Johnson-Claisen Rearrangement
This rearrangement is a powerful method for forming carbon-carbon bonds and can be used to synthesize γ,δ-unsaturated esters.
Frequently Asked Questions:
-
Q1: My Johnson-Claisen rearrangement is giving a low yield. What are the common pitfalls?
-
A1: Low yields in the Johnson-Claisen rearrangement can be attributed to several factors:
-
Suboptimal Temperature: The reaction often requires high temperatures (100-200 °C).[1][2] Ensure your reaction is heated sufficiently to overcome the activation energy of the[3][3]-sigmatropic rearrangement.
-
Catalyst Issues: A weak acid, such as propionic acid, is typically used as a catalyst.[1][2] The concentration should be catalytic; too much acid can lead to side reactions. For acid-sensitive substrates, consider using a milder catalyst like 2-nitrophenol.
-
Incomplete Reaction: These rearrangements can be slow, sometimes requiring several hours to reach completion.[1][2] Monitor the reaction by TLC or GC to ensure it has gone to completion.
-
Side Reactions: The high temperatures can sometimes lead to decomposition of starting materials or products. If this is suspected, try running the reaction at the lowest effective temperature or for a shorter duration. Microwave-assisted heating can sometimes increase the reaction rate and yield.[1][2]
-
-
Sonogashira Coupling
This cross-coupling reaction is useful for forming carbon-carbon bonds between a terminal alkyne and a vinyl halide, which can be a key step in building the diene system.
Frequently Asked Questions:
-
Q1: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira reaction. How can I minimize this side reaction?
-
A1: Homocoupling is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen.
-
Degassing: Thoroughly degas all solvents and reagents and run the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for alkyne homocoupling.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
-
-
Q2: My Sonogashira coupling is not proceeding to completion. What should I check?
-
A2: Incomplete conversion can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure you are using a high-quality catalyst and maintaining an inert atmosphere. The phosphine (B1218219) ligands can also be oxidized.
-
Base: An appropriate amine base (e.g., triethylamine, diisopropylamine) is crucial for the reaction to proceed. Ensure it is pure and used in sufficient quantity to neutralize the HX generated.
-
Solvent: The choice of solvent can be important. Common solvents include THF, DMF, and amines.
-
Reactivity of Halide: The reactivity of the vinyl halide follows the order I > Br > Cl. If you are using a less reactive halide, you may need more forcing conditions (higher temperature, more active catalyst system).
-
-
Isomer Separation
Frequently Asked Questions:
-
Q1: I have a mixture of (E,Z) and (E,E) isomers of Ethyl 2,4-decadienoate. What is the best way to separate them?
-
A1: Separating these geometric isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: This is a common method for separating E/Z isomers.
-
Silica Gel: Standard silica gel chromatography can sometimes provide separation, but it may require careful optimization of the solvent system.
-
Silver Nitrate Impregnated Silica Gel: The silver ions form π-complexes with the double bonds, often allowing for better separation of geometric isomers.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a C18 reversed-phase column is an effective method for obtaining high-purity isomers. The use of silver ions in the mobile phase can enhance the separation.
-
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Key Reagents | Typical Yield | (E,Z) : (E,E) Ratio | Key Advantages | Key Challenges |
| Wittig Reaction | Hexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate | ~68% | Variable, often favors E,E | Well-established method | Difficult removal of triphenylphosphine oxide, moderate stereoselectivity |
| Horner-Wadsworth-Emmons | Phosphonate ester, aldehyde | Generally high | Can be tuned (Still-Gennari for Z) | Water-soluble byproduct, high yields | Requires strong base, anhydrous conditions |
| Johnson-Claisen Rearrangement | 1-Octyn-3-ol (B1346985), Triethyl orthoacetate | 82-91% (of intermediate) | High (E,Z) selectivity | Experimentally simple, less expensive | High temperatures required, can be slow |
| Organocuprate Addition | Lithium di-(Z)-1-heptenylcuprate, Ethyl propiolate | ~90% | ~95:5 | High stereoselectivity and yield | Requires anhydrous, low-temperature conditions, organometallic reagents |
Experimental Protocols
Protocol 1: Synthesis via Johnson-Claisen Rearrangement
This protocol is adapted from an Organic Syntheses procedure.
Step A: Synthesis of Ethyl 3,4-decadienoate
-
To a 300-mL round-bottomed flask equipped with a reflux condenser, add 1-octyn-3-ol (12.1 g, 0.096 mol), triethyl orthoacetate (100 g, 0.616 mol), and propionic acid (0.24 g, 3.2 mmol).
-
Heat the solution in an oil bath at 140–150°C.
-
Every 2 hours, remove the ethanol (B145695) produced under reduced pressure using a rotary evaporator. Then, add an additional 10 g of triethyl orthoacetate and 0.024 g of propionic acid.
-
Continue this process for 6–8 hours until the starting material is consumed (monitored by TLC or GC).
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
Distill the residue under reduced pressure to yield Ethyl 3,4-decadienoate (15.4–17.2 g, 82–91%).
Step B: Synthesis of this compound
-
In a dry 500-mL round-bottomed flask, heat aluminum oxide (50 g) at 200°C for 2 hours under vacuum.
-
Fit the flask with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.
-
Under a positive nitrogen pressure, add 200 mL of dry benzene (B151609) and the Ethyl 3,4-decadienoate (15.4–17.2 g, 78–88 mmol) from Step A.
-
Heat the mixture at reflux with vigorous stirring for 5 hours.
-
Cool the mixture and filter off the aluminum oxide. Wash the alumina (B75360) with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation to afford this compound.
Protocol 2: Synthesis via Wittig Reaction
This is a general procedure based on common Wittig reaction protocols.
-
In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. Allow the mixture to stir at this temperature for 1 hour to form the ylide (a color change is typically observed).
-
In a separate flask, dissolve ethyl (E)-4-oxo-2-butenoate (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78°C and slowly add the solution of the aldehyde.
-
Allow the reaction to stir at -78°C for 1-2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.
Visualizations
Caption: Johnson-Claisen rearrangement workflow for this compound synthesis.
Caption: Troubleshooting logic for stereoselectivity in the Wittig reaction.
References
Technical Support Center: Synthesis of Ethyl (E,Z)-2,4-decadienoate
Welcome to the technical support center for the synthesis of Ethyl (E,Z)-2,4-decadienoate, a key flavor and fragrance compound also known as pear ester. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and stereoselectivity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the desired yield, stereoselectivity, available starting materials, and scale of the reaction. The primary methods include:
-
Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For this compound, a common approach is the reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[1]
-
Organocuprate Addition: This method utilizes the addition of a lithium di-((Z)-1-heptenyl)cuprate to ethyl propiolate.[1]
-
Alumina-Catalyzed Rearrangement: A less common but effective method involves the rearrangement of an allenic ester, ethyl 3,4-decadienoate, on aluminum oxide.[1]
-
Enzymatic Transesterification: Lipase-catalyzed transesterification of other (2E,4Z)-deca-2,4-dienoate esters with ethanol (B145695) is also a viable, though less common, synthetic route.[2][3]
Q2: Why is stereoselectivity important in the synthesis of this compound?
A2: The characteristic pear-like aroma of this compound is primarily attributed to the (2E,4Z) isomer. The other stereoisomers, such as the (2E,4E) isomer, have different sensory properties and are considered impurities in high-purity applications. Therefore, achieving high stereoselectivity for the (E,Z) isomer is crucial for the quality of the final product.
Q3: What is the typical purity of commercially available this compound?
A3: The product is often a mixture of isomers, with the desired (2E,4Z)-isomer typically present in a minimum purity of 92%.[3] The main impurity is often the (2E,4E)-isomer.
Troubleshooting Guides
Problem 1: Low Yield in Wittig Reaction
Q: I am getting a low yield of this compound using the Wittig reaction. What are the possible causes and solutions?
A: Low yields in the Wittig reaction can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
-
Inefficient Ylide Formation:
-
Cause: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively, or the reaction conditions may not be optimal.
-
Solution: For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are recommended over organolithium bases to prevent side reactions.[4] Ensure the reaction is performed under anhydrous conditions as ylides are sensitive to water.
-
-
Poor Reactivity of Aldehyde/Ketone:
-
Cause: Sterically hindered ketones can react slowly and result in poor yields, especially with stabilized ylides.[5]
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate-stabilized carbanion and often provides better yields with hindered carbonyls.[4]
-
-
Side Reactions:
Problem 2: Poor Stereoselectivity (Low E,Z Isomer Ratio)
Q: My product contains a high percentage of the (E,E) isomer. How can I improve the stereoselectivity for the (E,Z) isomer?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Ylide Stability:
-
Cause: Stabilized ylides (containing an electron-withdrawing group) generally lead to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[6]
-
Solution: To obtain the (E,Z) isomer, a careful choice of reactants is necessary. The synthesis often involves creating the (E) double bond first, for example, by using ethyl (E)-4-oxo-2-butenoate as the starting material in a Wittig reaction with a non-stabilized ylide to form the (Z) double bond.
-
-
Reaction Conditions:
-
Cause: The presence of lithium salts can affect the stereochemical outcome.
-
Solution: Using "salt-free" conditions for the Wittig reaction can improve the Z-selectivity of non-stabilized ylides. This can be achieved by preparing the ylide by adding the phosphonium salt to a solution of a sodium or potassium base (e.g., NaHMDS or KHMDS).
-
Problem 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO)
Q: I am struggling to separate the triphenylphosphine oxide byproduct from my this compound.
A: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Here are several strategies:
-
Crystallization:
-
Precipitation with Metal Salts:
-
Chromatography:
-
Method: Flash column chromatography is a reliable method for separating TPPO from the product, although it can be tedious on a large scale.[7]
-
-
Alternative Reactions:
-
Method: The Horner-Wadsworth-Emmons (HWE) reaction produces a water-soluble phosphate (B84403) byproduct that is much easier to remove during aqueous workup compared to TPPO.[4]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Key Reactants | Reported Yield | Reported Purity of (E,Z) Isomer | Key Considerations |
| Wittig Reaction | Hexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate | 68%[1] | 85%[1] | Difficulty in removing triphenylphosphine oxide. |
| Organocuprate Addition | Lithium di-((Z)-1-heptenyl)cuprate, Ethyl propiolate | 90%[1] | 95%[1] | Requires anhydrous conditions and low temperatures (-8 to -40°C). |
| Alumina-Catalyzed Rearrangement | Ethyl 3,4-decadienoate | 82-91% (of precursor) | ~93% (with 5% E,E isomer)[10] | Experimentally simple, avoids organometallic reagents. |
| Enzymatic Transesterification | (2E,4Z)-deca-2,4-dienoate esters, Ethanol, Lipase | High conversion | High | "Green" chemistry approach, mild conditions. |
Experimental Protocols
Protocol 1: Synthesis via Alumina-Catalyzed Rearrangement of Ethyl 3,4-decadienoate[1]
This procedure is adapted from Organic Syntheses.
A. Ethyl 3,4-decadienoate (1)
-
In a 300-mL round-bottomed flask equipped with a reflux condenser, combine 12.1 g (0.096 mol) of 1-octyn-3-ol, 100 g (0.616 mol) of triethyl orthoacetate, and 0.24 g (3.2 mmol) of propionic acid.
-
Heat the solution at 140–150°C in an oil bath.
-
Every 2 hours, remove the ethanol produced under reduced pressure using a rotary evaporator. Then, add 10 g (0.0562 mol) of triethyl orthoacetate and 0.024 g (0.32 mmol) of propionic acid.
-
Continue heating until the starting material is consumed (6–8 hours), as monitored by an appropriate method (e.g., TLC or GC).
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
Distill the residue under reduced pressure to obtain 15.4–17.2 g (82–91%) of ethyl 3,4-decadienoate as a clear oil (bp 80–85°C at 0.3 mm).
B. This compound (2)
-
Charge a dry 500-mL round-bottomed flask with 50 g of aluminum oxide and heat at 200°C for 2 hours under reduced pressure (0.05 mm).
-
Fit the flask with a reflux condenser and a nitrogen line, and add a magnetic stir bar. Flush the flask with nitrogen.
-
Under a positive nitrogen pressure, add 200 mL of benzene (B151609) and 15.4–17.2 g (78–88 mmol) of ethyl 3,4-decadienoate.
-
Heat the mixture at reflux with vigorous stirring for 5 hours.
-
Cool the mixture and remove the aluminum oxide by filtration through a sintered-glass funnel. Wash the alumina (B75360) thoroughly with 100 mL of ethyl acetate.
-
Concentrate the filtrate under reduced pressure and distill the residue to yield this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
Caption: Stereochemical outcomes of the Wittig reaction based on ylide stability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Ethyl (E,Z)-2,4-decadienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl (E,Z)-2,4-decadienoate from isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
A1: Synthetic methods for this compound, also known as pear ester, typically yield a mixture of geometric isomers. The most common impurity is the ethyl (2E,4E)-deca-2,4-dienoate isomer.[1][2] The desired (2E,4Z) isomer is usually the major component, often constituting 92-95% of the mixture, with the (2E,4E) isomer being the primary remainder.[2][3] Other potential isomers include (2Z,4E) and (2Z,4Z)-decadienoate, which may form under certain reaction or purification conditions, such as exposure to UV irradiation.[4]
Q2: Which analytical techniques are suitable for determining the isomeric purity of Ethyl 2,4-decadienoate?
A2: The isomeric purity of Ethyl 2,4-decadienoate is most commonly assessed using gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4]
-
Gas Chromatography (GC): Capillary GC with a polar stationary phase, such as a VOCOL capillary column, can effectively separate the different isomers.[4] Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used for detection and quantification.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC on a C18 column with a mobile phase containing silver ions (Ag-HPLC) is a powerful technique for separating the geometric isomers.[4][7] The silver ions interact with the double bonds of the isomers, allowing for their separation based on their stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the structural identification and confirmation of the isomers.[4]
Q3: What are the primary methods for purifying this compound from its isomers?
A3: The main purification techniques employed are:
-
Fractional Distillation: This method is often used to purify the final product after synthesis, separating the desired (2E,4Z) isomer from other isomers and impurities based on differences in their boiling points.[1][2]
-
Column Chromatography: Silica (B1680970) gel chromatography, particularly with silica gel impregnated with silver nitrate (B79036) (argentation chromatography), is effective for separating the isomers due to the differential interaction of the double bonds with the silver ions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both reversed-phase and silver ion HPLC can be scaled up to preparative levels to isolate pure isomers.[8][9]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor resolution of isomers | Inappropriate GC column. | Use a high-polarity capillary column (e.g., VOCOL, Carbowax-type) for better separation of cis/trans isomers.[4][10] Consider a longer column for increased resolution, but be aware of longer analysis times.[11] |
| Non-optimal oven temperature program. | Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. | |
| Peak tailing | Active sites in the injector liner or on the column. | Use a deactivated liner and trim the first few centimeters of the column. |
| Column contamination. | Bake out the column at a high temperature (within its limits) to remove contaminants. | |
| Peak fronting | Column overload. | Dilute the sample or use a column with a thicker stationary phase film to increase sample capacity.[11] |
| Split peaks | Improper column installation. | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
| Incompatible solvent with the stationary phase in splitless injection. | Ensure the sample solvent is compatible with the column's stationary phase. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Inadequate separation of isomers on C18 column | Mobile phase is not optimized. | For reversed-phase separation of these isomers, the addition of silver ions to the mobile phase is highly effective.[4] Prepare a mobile phase of acetonitrile (B52724)/water containing silver nitrate. |
| Poor peak shape (tailing) on silver ion column | Leaching of silver ions from the column. | Use a pre-column saturated with silver nitrate to prolong the life of the analytical column.[12] |
| Interaction with residual silanols on silica-based columns. | Use a modern, end-capped column or a specialized column with low silanol (B1196071) activity, such as Newcrom R1.[8] | |
| Loss of resolution over time with Ag-HPLC | Depletion of silver ions from the stationary phase. | The column can sometimes be regenerated by flushing with a concentrated solution of silver nitrate, but replacement is often necessary. |
| Irreproducible retention times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
Fractional Distillation Troubleshooting
| Problem | Possible Causes | Solutions |
| Inefficient separation of isomers | Insufficient column efficiency. | Use a fractionating column with a higher number of theoretical plates (e.g., a longer column or one with more efficient packing). |
| Distillation rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Product decomposition | Excessive heating temperature. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the isomers and minimize thermal degradation. The boiling point of this compound is 70-72°C at 0.05 mmHg. |
Quantitative Data Summary
Table 1: Typical Isomeric Composition of Synthesized Ethyl 2,4-decadienoate
| Isomer | Typical Percentage in Crude Mixture |
| Ethyl (2E,4Z)-2,4-decadienoate | 92 - 95%[2][3] |
| Ethyl (2E,4E)-2,4-decadienoate | 5 - 8%[2] |
Table 2: Comparison of Analytical Methods for Isomer Analysis
| Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Key Advantages |
| GC | VOCOL Capillary Column[4] | Helium[4] | MS, FID[4][5] | High resolution, good for quantitative analysis. |
| Ag-HPLC | C18 with silver ions in mobile phase[4] | Acetonitrile/Water with AgNO3 | UV/DAD | Excellent separation of geometric isomers. |
| NMR | - | Deuterated solvent (e.g., CDCl3) | - | Definitive structural identification of isomers.[4] |
Experimental Protocols
Protocol 1: Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
This protocol describes a method for the analytical separation of Ethyl 2,4-decadienoate isomers.
1. Materials:
-
HPLC system with a UV/DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Silver nitrate (AgNO₃)
-
Sample of Ethyl 2,4-decadienoate isomeric mixture dissolved in mobile phase
2. Mobile Phase Preparation:
-
Prepare a stock solution of 1 M silver nitrate in water.
-
Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 70:30 v/v).
-
Add the silver nitrate stock solution to the mobile phase to achieve the desired final concentration (e.g., 10 mM).
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water (e.g., 70:30) with 10 mM AgNO₃
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the separation and identify the peaks corresponding to the different isomers based on their retention times (the (E,Z) isomer typically elutes after the (E,E) isomer in Ag-HPLC).
-
Quantify the isomers by integrating the peak areas.
Protocol 2: Gas Chromatography (GC)
This protocol outlines a general method for the analysis of Ethyl 2,4-decadienoate isomers.
1. Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
High-polarity capillary column (e.g., VOCOL, 30 m x 0.25 mm ID, 1.5 µm film thickness)
-
Helium (carrier gas)
-
Sample of Ethyl 2,4-decadienoate isomeric mixture dissolved in a suitable solvent (e.g., hexane)
2. Chromatographic Conditions:
-
Column: VOCOL capillary column[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
3. Procedure:
-
Inject the sample into the GC.
-
Acquire the chromatogram and/or mass spectra.
-
Identify the isomers based on their retention times and mass spectra.
-
Quantify the isomers using peak areas.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting poor separation of isomers in HPLC.
References
- 1. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-napse.com [6-napse.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Ethyl (2E,4Z)-deca-2,4-dienoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aocs.org [aocs.org]
- 12. orgsyn.org [orgsyn.org]
Overcoming low yields in the Wittig synthesis of pear esters.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Wittig synthesis of pear esters (α,β-unsaturated esters).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Wittig synthesis of α,β-unsaturated esters?
A2: Low yields in this reaction can often be attributed to several key factors. These include incomplete formation of the phosphorus ylide, degradation of the aldehyde starting material, competing side reactions, and difficulties in purifying the final product from the triphenylphosphine (B44618) oxide (TPPO) byproduct.[1] The stability of the ylide is a critical factor; stabilized ylides, which are necessary for synthesizing esters, are less reactive than non-stabilized ylides.[2][3]
Q2: How can I control the E/Z stereoselectivity when synthesizing my pear ester?
A3: Stereochemical control is a crucial aspect of the Wittig reaction and its variants.
-
For (E)-Isomers (trans): The standard Wittig reaction using a stabilized ylide (e.g., one containing an ester group) strongly favors the formation of the (E)-alkene.[4][5][6] The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that generally provides superior E-selectivity.[4][7][8]
-
For (Z)-Isomers (cis): Achieving high Z-selectivity with ester-substituted ylides is more challenging. Non-stabilized ylides (e.g., with alkyl groups) typically yield (Z)-alkenes.[4][5] For α,β-unsaturated esters, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a highly effective method for obtaining the (Z)-isomer.[4]
Q3: My aldehyde is sensitive and seems to be decomposing under the reaction conditions. What can I do?
A3: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially in the presence of strong bases.[2][4] To mitigate this, it is recommended to use freshly distilled or purified aldehyde. A key procedural modification is to first generate the ylide completely and then add the aldehyde to the reaction mixture, sometimes slowly and at a lower temperature, to minimize its exposure to basic conditions. For extremely labile aldehydes, a tandem oxidation-Wittig process, where the aldehyde is generated in situ from the corresponding alcohol, can be an effective strategy.[4]
Q4: Is the Horner-Wadsworth-Emmons (HWE) reaction a better alternative for synthesizing pear esters?
A4: In many cases, yes. The HWE reaction, which uses a phosphonate-stabilized carbanion, offers several advantages over the traditional Wittig reaction for this purpose.[7]
-
Higher Yields: The phosphonate (B1237965) carbanions are often more nucleophilic than the corresponding Wittig ylides, leading to better reactivity, especially with sterically hindered ketones.[4][7][9]
-
Excellent (E)-Selectivity: The HWE reaction is highly selective for the formation of (E)-alkenes.[7][8]
-
Easier Purification: The dialkylphosphate byproduct of the HWE reaction is water-soluble, making its removal from the reaction mixture significantly easier than separating the TPPO generated in the Wittig reaction.[7][10]
Troubleshooting Guide
Problem 1: Low or no formation of the desired alkene product.
| Possible Cause | Recommended Solution |
| Incomplete Ylide Formation: The base used is not strong enough to deprotonate the phosphonium (B103445) salt, or the reaction is quenched by moisture. | Use a sufficiently strong base like sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or n-butyllithium (n-BuLi).[3][11][12] Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Phosphorus ylides are sensitive to water and alcohols.[11][13] |
| Low Ylide Reactivity: Stabilized ylides used for ester synthesis are less reactive and may fail to react efficiently with ketones or sterically hindered aldehydes.[2][3][12] | Increase the reaction temperature or extend the reaction time. For unreactive ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[2][4] |
| Aldehyde Degradation: The aldehyde is unstable under the basic reaction conditions.[2][4] | Add the aldehyde slowly to the pre-formed ylide solution at 0 °C or lower to control the reaction and minimize degradation. Use freshly purified aldehyde. |
Problem 2: The final isolated yield is low despite good conversion observed by TLC.
| Possible Cause | Recommended Solution |
| Difficult Purification: The triphenylphosphine oxide (TPPO) byproduct is co-eluting with the desired pear ester during column chromatography.[14] | Convert the TPPO into a more polar derivative to facilitate separation. Methods include treatment with hydrogen peroxide to form high-polarity TPPO derivatives or with oxalyl chloride to generate an insoluble chlorophosphonium salt.[14][15] Recrystallization can also be effective, as TPPO is often more soluble in solvents like propanol (B110389) than the alkene product.[16][17] |
| Product Volatility: The pear ester product may be volatile, leading to loss during solvent removal under high vacuum. | Use minimal heat and vacuum during the concentration step. Employ a cold trap to recover any volatilized product. |
Data Presentation
Table 1: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) for α,β-Unsaturated Ester Synthesis
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (e.g., Ph₃P=CHCO₂Et) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et) |
| Typical Stereoselectivity | Predominantly (E)-isomer[1][4] | Excellent (E)-selectivity[7][8] |
| Reactivity | Good with aldehydes, often poor with ketones.[2][3] | More reactive; effective with both aldehydes and ketones.[7][9] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate (B84403) salt |
| Byproduct Removal | Often difficult (requires chromatography or chemical conversion).[14][15] | Easy (water-soluble, removed by aqueous extraction).[7][10] |
Experimental Protocols
General Protocol for Wittig Synthesis of an (E)-α,β-Unsaturated Ester
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.1 equivalents).
-
Add a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., NaH, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).[1]
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the pear ester from the triphenylphosphine oxide byproduct.
-
Visualizations
Caption: Workflow for the Wittig synthesis of pear esters.
Caption: Decision tree for troubleshooting low Wittig reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. m.youtube.com [m.youtube.com]
Reducing by-product formation in Ethyl (E,Z)-2,4-decadienoate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (E,Z)-2,4-decadienoate, a key fragrance and flavor compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on by-product formation and offering potential solutions.
Issue 1: Predominance of the undesired (E,E)-isomer in Wittig Synthesis
-
Question: My Wittig reaction is yielding a high percentage of the Ethyl (E,E)-2,4-decadienoate isomer instead of the desired (E,Z)-isomer. What are the likely causes and how can I improve the stereoselectivity?
-
Answer: The formation of the (E,E)-isomer is a common issue in the Wittig synthesis of this compound. The stereochemical outcome is influenced by the stability of the ylide and the reaction conditions.
-
Cause 1: Ylide Stabilization: Stabilized ylides, which contain an electron-withdrawing group, tend to favor the formation of the (E)-alkene.[1][2] The ylide derived from hexyltriphenylphosphonium bromide is considered semi-stabilized, which can lead to mixtures of isomers.[3]
-
Solution 1: Use of Non-Stabilized Ylides under Kinetic Control: Non-stabilized ylides generally lead to (Z)-alkenes.[2] While not directly applicable for creating the (E,Z) double bond system in one step, understanding this principle is key. For the synthesis of the (E,Z) isomer, careful control of reaction conditions is crucial.
-
Cause 2: Thermodynamic Control: Higher reaction temperatures and longer reaction times can lead to equilibration of the intermediates, favoring the more thermodynamically stable (E,E)-isomer.
-
Solution 2: Employ Kinetic Control: To favor the (E,Z)-isomer, it is crucial to run the reaction under kinetic control. This typically involves using a strong, non-nucleophilic base at low temperatures to rapidly and irreversibly form the ylide, followed by a rapid reaction with the aldehyde.
-
Cause 3: Solvent Effects: The polarity of the solvent can influence the transition state of the Wittig reaction and thus the E/Z selectivity. Polar aprotic solvents can sometimes favor the E-isomer.[4]
-
Solution 3: Solvent Optimization: Aprotic, non-polar solvents like THF or toluene (B28343) are commonly used.[5] It is advisable to screen different solvents to find the optimal conditions for the desired stereoselectivity.
-
Cause 4: Base Selection: The choice of base can impact the ylide formation and subsequent reaction stereoselectivity. Lithium-based reagents can sometimes influence the stereochemical outcome.[2]
-
Solution 4: Base Optimization: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are often used.[6] The choice of base should be optimized for the specific substrate and desired outcome.
-
Issue 2: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) By-product
-
Question: I am struggling to remove the triphenylphosphine oxide (TPPO) by-product from my reaction mixture. It co-elutes with my product during chromatography. What are effective removal strategies?
-
Answer: TPPO is a notoriously difficult by-product to remove due to its polarity and solubility in many organic solvents. Several methods can be employed for its removal.
-
Method 1: Precipitation with Non-Polar Solvents: If your product is relatively non-polar, you can attempt to precipitate the TPPO. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like hexane (B92381) or a mixture of diethyl ether and hexane.[7] The less soluble TPPO should precipitate and can be removed by filtration.[8]
-
Method 2: Precipitation as a Metal Salt Complex: TPPO can form insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can be filtered off.[7]
-
Method 3: Chromatography Optimization: While challenging, chromatographic separation can be improved. Using a less polar eluent system and a high-surface-area silica (B1680970) gel can enhance separation. A very slow gradient elution may also be effective.[9]
-
Method 4: Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate (B84403) by-product from an HWE reaction is typically water-soluble and much easier to remove during an aqueous workup.
-
Issue 3: Formation of Unidentified By-products in the Rearrangement of Allenic Esters
-
Question: In the synthesis of this compound via the rearrangement of ethyl 3,4-decadienoate, I am observing several unidentified by-products in my GC-MS analysis. What could be the source of these impurities?
-
Answer: The rearrangement of allenic esters to conjugated dienoic esters can be a clean reaction, but side reactions can occur, leading to by-products.
-
Cause 1: Incomplete Reaction: If the rearrangement is not driven to completion, the starting allenic ester will remain as an impurity.[10]
-
Solution 1: Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the starting material and ensure the reaction goes to completion.
-
Cause 2: Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or the product.
-
Solution 2: Optimize Reaction Temperature and Time: Carefully control the reaction temperature and time to achieve complete conversion without causing degradation. The reaction is typically heated at reflux in a solvent like benzene (B151609) or toluene.[5]
-
Cause 3: Isomerization to Other Dienes: Depending on the catalyst and conditions, other diene isomers could potentially form.
-
Solution 3: Use of a Selective Catalyst: The use of weakly basic alumina (B75360) is reported to stereoselectively produce the (E,Z)-isomer.[10] Ensuring the quality and activity of the alumina is important.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common synthetic routes include:
-
The Wittig Reaction: This involves the reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[5]
-
Cuprate Addition: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate.[5][11]
-
Rearrangement of Allenic Esters: The alumina-catalyzed rearrangement of ethyl 3,4-decadienoate.[5][10]
-
Enzymatic Transesterification: The use of lipases to transesterify other esters of (E,Z)-2,4-decadienoic acid with ethanol.[12]
Q2: What are the typical by-products observed in the Wittig synthesis of this compound?
A2: The primary by-products are:
-
Ethyl (E,E)-2,4-decadienoate: The geometric isomer of the desired product.[5]
-
Triphenylphosphine oxide (TPPO): A stoichiometric by-product from the Wittig reagent.[8]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved by:
-
Fractional Distillation: This is an effective method for separating the desired product from isomers and other volatile impurities.[11][13]
-
Column Chromatography: Silica gel chromatography can be used to separate the isomers, although it can be challenging.[9]
Q4: Are there any "greener" synthesis routes for this compound?
A4: Yes, enzymatic methods are considered a greener alternative. The transesterification of Stillingia oil, which contains glycerides of (E,Z)-2,4-decadienoic acid, using a lipase (B570770) such as Candida antarctica lipase B in the presence of ethanol, is a known biotechnological process.[14][15]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Major By-products |
| Wittig Reaction | Hexyltriphenylphosphonium bromide, ethyl (E)-4-oxo-2-butenoate | 68 | 85 | Ethyl (E,E)-2,4-decadienoate, Triphenylphosphine oxide[5] |
| Cuprate Addition | Lithium di-(Z)-1-heptenylcuprate, ethyl propiolate | 90 | 95 | Ethyl (E,E)-2,4-decadienoate[11] |
| Allenic Ester Rearrangement | Ethyl 3,4-decadienoate, Alumina | 75-88 | ~93 | Ethyl (E,E)-2,4-decadienoate, unidentified compounds[5] |
| Enzymatic Transesterification | Stillingia oil, Ethanol, Lipase | Variable | High | Ethyl esters of other fatty acids from the oil[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction (Illustrative)
This is a generalized protocol based on literature procedures.[5] Researchers should optimize conditions for their specific setup.
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend hexyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C. Add a strong base (e.g., n-BuLi in hexanes) dropwise with stirring. Allow the mixture to slowly warm to 0 °C and then stir for 1 hour to ensure complete ylide formation. The characteristic orange-red color of the ylide should be observed.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of ethyl (E)-4-oxo-2-butenoate in anhydrous THF dropwise. Stir the reaction mixture at this temperature for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, containing the desired ester and TPPO, can be purified by column chromatography on silica gel or by one of the TPPO removal methods described in the troubleshooting section, followed by fractional distillation.
Visualizations
Caption: Workflow for this compound synthesis via the Wittig reaction.
Caption: Troubleshooting logic for by-product formation in this compound synthesis.
References
- 1. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 14. researchgate.net [researchgate.net]
- 15. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]
Troubleshooting GC peak tailing for Ethyl (E,Z)-2,4-decadienoate.
Troubleshooting Guide: Peak Tailing in the Analysis of Ethyl (E,Z)-2,4-decadienoate
This guide provides solutions to common issues leading to peak tailing for this compound in gas chromatography (GC) analysis.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for GC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for polar compounds like this compound is often due to active sites within the GC system. These are locations where the analyte can have secondary, undesirable interactions, leading to a delayed elution for a portion of the analyte molecules. Key causes include:
-
Active Sites in the Inlet: Exposed silanol (B1196071) groups on a dirty or non-deactivated inlet liner are a primary cause of peak tailing for polar analytes.[1]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create turbulence and dead volume, leading to distorted peak shapes.[2]
-
Suboptimal Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, causing tailing. Conversely, excessively high temperatures can lead to analyte degradation. For long-chain esters, an inlet temperature of around 250 °C is a good starting point, but may require optimization.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica (B1680970) tubing.
Q2: I'm observing peak tailing for all compounds in my chromatogram, not just this compound. What should I investigate first?
When all peaks, including the solvent peak, exhibit tailing, the issue is likely physical rather than chemical. This points to a problem with the flow path at or before the column. The primary suspects are:
-
Poor Column Cut: The end of the capillary column should be a clean, 90-degree cut. A jagged or uneven cut can cause turbulence in the carrier gas flow.[2]
-
Incorrect Column Installation: Ensure the column is installed at the correct depth within the inlet as specified by the instrument manufacturer.
-
System Leaks: A leak in the system, particularly around the inlet, can disrupt the carrier gas flow and lead to peak tailing.
Q3: What type of GC column is recommended for the analysis of this compound?
For the analysis of esters like this compound, a polar stationary phase is generally recommended.[3] A VOCOL (Volatile Organic Compound) capillary column, which is a polar phase, has been successfully used for the separation of Ethyl 2,4-decadienoate isomers.[4] Columns with polyethylene (B3416737) glycol (e.g., WAX-type) or cyanopropyl-based stationary phases are also good choices for separating polar compounds.[3]
Q4: How can I quantify peak tailing, and what is an acceptable value?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). These are calculated by measuring the peak widths at a certain percentage of the peak height. Most chromatography data systems can automatically calculate this value.
| Parameter | Calculation | Ideal Value | Generally Acceptable Range |
| Tailing Factor (USP) | T = W₀.₀₅ / (2 * f) where W₀.₀₅ is the peak width at 5% height and f is the front half-width at 5% height.[5] | 1.0 | 0.8 - 1.8[6] |
| Asymmetry Factor | Aₛ = b / a where b is the back half-width and a is the front half-width at 10% peak height. | 1.0 | 0.9 - 1.5 |
A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak.[5]
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol details the routine maintenance of the GC inlet to minimize active sites and prevent peak tailing.
Materials:
-
New, deactivated inlet liner
-
New septum
-
New inlet seal (O-ring)
-
Tweezers or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool Down Inlet: Ensure the GC inlet temperature is below 50 °C.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully remove the column from the inlet. This is also a good opportunity to inspect the column end.
-
Replace Septum and Seal: Unscrew the septum nut, replace the septum, and replace the inlet seal (O-ring).
-
Replace Liner: Remove the old inlet liner using tweezers. Insert a new, deactivated liner.
-
Reassemble and Leak Check: Reinstall the column, restore gas flow, and perform a leak check.
-
Equilibrate: Heat the inlet to the operational temperature and allow it to stabilize before running samples.
Troubleshooting Workflow for Inlet Maintenance
Caption: Workflow for GC inlet maintenance.
Protocol 2: GC Column Conditioning
Properly conditioning a new GC column or a column that has been in storage is crucial for achieving a stable baseline and optimal peak shapes.
Procedure:
-
Install Column: Install the column in the GC inlet, but do not connect it to the detector. This prevents column bleed from contaminating the detector.
-
Purge with Carrier Gas: Set the carrier gas flow rate to the value used in your analytical method and purge the column for at least 15-20 minutes at ambient temperature to remove any oxygen.[7]
-
Temperature Program:
-
Set the initial oven temperature to 40 °C.
-
Ramp the temperature at 10-15 °C/min to about 20 °C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[7][8]
-
Hold at this temperature for 1-2 hours. For polar columns, a longer conditioning time may be necessary.[9]
-
-
Cool Down: Cool the oven down to the initial temperature of your method.
-
Connect to Detector: Once cooled, connect the column to the detector.
-
Equilibrate and Test: Heat the oven to your initial method temperature and allow the baseline to stabilize. Inject a standard to verify performance.[9]
Protocol 3: Trimming the GC Column
If contamination at the head of the column is suspected, trimming a small portion can restore performance.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass
Procedure:
-
Remove Column: Carefully disconnect the column from the inlet.
-
Inspect: Use a magnifying glass to inspect the first 10-20 cm of the column for discoloration or particulate matter.
-
Score: Using a ceramic wafer, make a clean, square score on the polyimide coating of the column.
-
Break: Gently flex the column at the score to create a clean break.
-
Inspect Cut: Examine the new column end under magnification to ensure it is a clean, 90-degree cut with no jagged edges.
-
Reinstall: Reinstall the trimmed column into the inlet.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Column Conditioning [an.shimadzu.co.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Attractancy of Ethyl (E,Z)-2,4-decadienoate Lures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the attractancy of Ethyl (E,Z)-2,4-decadienoate (pear ester) lures, particularly for the codling moth, Cydia pomonella.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a lure?
This compound, commonly known as pear ester, is a volatile organic compound identified as a key kairomone from ripe pears.[1][2] It is a potent attractant for both male and female codling moths, Cydia pomonella, a major pest in pome fruit orchards.[3][4] Its stability compared to other kairomones makes it a reliable component in lure formulations for monitoring and managing this pest.[1]
Q2: What are the most common synergists used to enhance the attractancy of pear ester lures?
Common synergists include acetic acid, the codling moth sex pheromone (codlemone), and other host plant volatiles.[5][6][7] Acetic acid has been shown to be a potent synergist, significantly increasing the capture of both male and female codling moths.[7][8] Combining pear ester with codlemone can lead to a significant increase in the capture of male moths.[3][9] A blend of apple-derived volatiles has also been found to synergize the response to pear ester.[5]
Q3: Can the type of dispenser and the lure loading rate affect the performance of pear ester lures?
Yes, both the dispenser type and the loading rate of this compound are critical factors. Different dispenser materials, such as gray halobutyl elastomer septa or a PVC matrix, can have different release rates and longevity.[10] The optimal loading rate can also vary depending on the target environment and whether it is used in combination with other attractants.[11] Higher lure loadings have been found to be more attractive in some orchard settings.[11]
Q4: Does the orchard environment influence the effectiveness of pear ester lures?
The effectiveness of pear ester lures can be significantly impacted by the surrounding environment. Factors such as the specific crop (e.g., apple, pear, walnut), the presence of naturally ripening fruit which can create background odors, and even vigorous weed growth can influence lure performance.[11][12] Additionally, the use of mating disruption (MD) pheromones in an orchard can affect the performance of lures, often necessitating the use of combination lures (e.g., pear ester plus codlemone) for effective monitoring.[9]
Q5: How stable is this compound in lure formulations?
This compound is considered to be a chemically stable compound, especially when compared to other kairomones like (E,E)-α-farnesene.[1] This stability allows for the creation of long-lasting lures. However, like all organic esters, it can be susceptible to hydrolysis over time, and its release rate from a dispenser will decrease with age.[13][14] Lures should be replaced according to the manufacturer's recommendations to ensure optimal performance.
Troubleshooting Guides
Problem: Low trap captures with pear ester lures.
Possible Cause 1: Suboptimal Lure Combination.
-
Solution: Pear ester used alone can sometimes be a weak attractant.[8] Consider adding a synergist. For increased female capture, add acetic acid.[7] For enhanced male capture, especially in orchards with mating disruption, combine the pear ester with the codling moth sex pheromone (codlemone).[9] A six-component apple volatile blend has also been shown to increase captures of both sexes.[5]
Possible Cause 2: Incorrect Lure Loading or Dispenser.
-
Solution: The loading dose of the pear ester can influence its attractiveness. Higher doses (e.g., 10.0 mg) have been found to be more effective in some situations.[11] Ensure you are using the recommended dispenser type for your specific lure and target pest, as the release rate is critical.
Possible Cause 3: Environmental Factors.
-
Solution: The presence of a high density of ripening host fruit can create "olfactory masking," reducing the effectiveness of the lure.[12] Additionally, vigorous weed growth in an orchard has been shown to negatively impact the performance of some pear ester-based lures.[12] Consider these factors when placing traps and interpreting capture data. The performance of pear ester can also vary between different pear cultivars.[11][15]
Possible Cause 4: Improper Trap Placement.
-
Solution: Traps baited with pear ester and acetic acid have been shown to be more effective when placed in the upper third of the tree canopy.[8]
Problem: Capturing primarily male or female moths.
Possible Cause: Lure composition is biased.
-
Solution: The composition of your lure blend will significantly influence the sex ratio of the captured moths.
Data Presentation
Table 1: Effect of Synergists on Codling Moth Capture with this compound Lures
| Lure Combination | Target Sex | Relative Increase in Capture | Reference |
| Pear Ester + Acetic Acid | Female | 2-3 times more females than CM-DA lures | [7] |
| Pear Ester + Codlemone | Male | Significantly more moths than pear ester alone | [9] |
| Pear Ester + 6-component apple volatile blend | Male & Female | Significant increase in males, enhanced female capture | [5] |
Table 2: Influence of Lure Loading on Oviposition Stimulation in Laboratory Assays
| Lure Loading of this compound | Effect on Oviposition | Reference |
| 1.0 µg and 100.0 µg in gray halobutyl elastomer septa | 2-fold increase in eggs laid by a laboratory population in 96h | [1][16] |
| 1.0 µg in gray halobutyl elastomer septa | Significantly increased oviposition rates by a field-collected post-diapause strain | [1][16] |
Experimental Protocols
Protocol 1: Preparation and Field Testing of Synergistic Lures
This protocol outlines the general steps for preparing and testing the efficacy of pear ester lures with synergists.
-
Lure Preparation:
-
Obtain gray halobutyl elastomer septa.
-
Prepare solutions of this compound and the desired synergist (e.g., acetic acid, codlemone) in a suitable solvent (e.g., hexane).
-
Load the septa with the desired concentration of the active ingredients. For example, a common loading for pear ester is 3 mg.
-
Allow the solvent to evaporate completely before deploying the lures in the field.
-
-
Trap Deployment:
-
Use standardized traps, such as white or clear delta traps with a sticky liner.
-
Place the prepared lure inside the trap according to the manufacturer's instructions.
-
Hang traps in the upper third of the tree canopy.
-
Establish a grid of traps in the experimental orchard, ensuring adequate spacing between different treatments to avoid interference. A randomized block design is recommended.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of male and female codling moths captured in each trap.
-
Replace lures and sticky liners as needed, based on the expected field life of the lure and the insect population density.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of different lure combinations.
-
Visualizations
Caption: Experimental workflow for testing synergistic lures.
Caption: Synergistic effects on codling moth attraction.
Caption: Troubleshooting logic for low trap captures.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]
- 4. researchgate.net [researchgate.net]
- 5. Apple volatiles synergize the response of codling moth to pear ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential for Using Acetic Acid Plus Pear Ester Combination Lures to Monitor Codling Moth in an SIT Program | MDPI [mdpi.com]
- 8. csalomontraps.com [csalomontraps.com]
- 9. Comparison of Lures Loaded with Codlemone and Pear Ester for Capturing Codling Moths, Cydia pomonella, in Apple and Pear Orchards using Mating Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA - ProQuest [proquest.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 14. Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of this compound in Codling Moth Management: Stimulation of Oviposition | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
Technical Support Center: Optimizing Dispenser Design for Controlled Release of Ethyl (E,Z)-2,4-decadienoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of dispenser design for the controlled release of Ethyl (E,Z)-2,4-decadienoate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for controlled release dispenser design?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective controlled-release system. Key properties include its molecular weight, boiling point, vapor pressure, and solubility.[1][2][3][4][5] This compound is a colorless to pale yellow liquid with a characteristic pear-like aroma.[3][4] It is soluble in organic solvents but has limited solubility in water.[1]
Q2: Which dispenser materials are most suitable for the controlled release of this compound?
A2: The choice of dispenser material significantly impacts the release profile. Common materials for semiochemicals include rubber septa, polyethylene (B3416737) bags, and various polymer matrices. For a volatile compound like this compound, a polymer matrix that allows for a steady, zero-order release is often ideal. The material should be inert and not react with the ester.
Q3: How do environmental factors affect the release rate of this compound?
A3: Environmental conditions, particularly temperature, are major drivers of the release rate.[6] Higher temperatures increase the vapor pressure of the compound, leading to a higher release rate. Wind speed can also influence the release rate by affecting the boundary layer of still air around the dispenser. It is important to test dispenser performance under a range of environmental conditions that mimic the intended application environment.
Q4: What are the common degradation pathways for this compound, and how can they be minimized in a dispenser?
A4: this compound, as an unsaturated ester, can be susceptible to oxidation and hydrolysis. Exposure to UV light and high temperatures can accelerate these degradation processes. Incorporating antioxidants into the dispenser matrix and using UV-protective materials can help to minimize degradation and extend the effective life of the dispenser.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of controlled-release dispensers for this compound.
Problem 1: Inconsistent Release Rate Between Dispensers
-
Possible Cause: Non-uniform loading of the active ingredient into the dispenser matrix.
-
Solution: Ensure a homogenous mixture of this compound within the polymer matrix before dispenser fabrication. Implement stringent quality control measures to verify the load of each dispenser.
-
Possible Cause: Variability in the physical properties of the dispenser material (e.g., porosity, thickness).
-
Solution: Source dispenser materials from a reputable supplier with tight manufacturing tolerances. Conduct quality control checks on incoming materials.
Problem 2: Release Rate is Too High
-
Possible Cause: High volatility of the compound in the chosen dispenser matrix.
-
Solution: Increase the tortuosity of the diffusion path within the dispenser by modifying the polymer composition or density. Consider using a less permeable membrane to regulate the release.
-
Possible Cause: Environmental temperatures are higher than anticipated.
-
Solution: Redesign the dispenser with a material that has a lower temperature sensitivity. Alternatively, provide guidelines for deployment that account for the temperature-dependent release profile.
Problem 3: Release Rate is Too Low or Ceases Prematurely
-
Possible Cause: Degradation of the this compound within the dispenser.
-
Solution: Incorporate a stabilizer or antioxidant into the formulation. Protect the dispenser from direct sunlight and extreme temperatures during storage and deployment.
-
Possible Cause: "Burst effect" followed by a rapid decline in release.
-
Solution: Modify the dispenser design to have a more uniform distribution of the active ingredient. A reservoir-style dispenser with a rate-limiting membrane can provide a more consistent, zero-order release.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [2][3] |
| Molecular Weight | 196.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 70-72 °C @ 0.05 mmHg | [3] |
| Flash Point | > 93.3 °C | [4] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
Table 2: Hypothetical Release Rate of this compound from Different Dispenser Matrices at 25°C
| Dispenser Matrix | Initial Loading (mg) | Average Release Rate (µ g/day ) | Effective Lifespan (days) |
| Rubber Septum | 10 | 150 ± 25 | ~30 |
| Polyethylene Bag | 20 | 250 ± 40 | ~45 |
| Polymer Matrix A | 50 | 500 ± 30 | ~90 |
| Polymer Matrix B | 50 | 350 ± 20 | ~120 |
Note: This data is hypothetical and for illustrative purposes. Actual release rates will vary depending on the specific formulation and environmental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Release Rate by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Dispenser Aging: Place a statistically significant number of dispensers in a controlled environment chamber with constant temperature and airflow.
-
Sample Collection: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), remove a subset of dispensers for analysis.
-
Extraction of Residual Compound:
-
Accurately weigh each dispenser.
-
Cut the dispenser into small pieces and place them in a sealed vial containing a known volume of an appropriate organic solvent (e.g., hexane (B92381) or dichloromethane) and an internal standard.
-
Agitate the vial for a set period (e.g., 24 hours) to ensure complete extraction of the remaining this compound.
-
-
GC-MS Analysis:
-
Inject an aliquot of the solvent extract into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from other components.[7]
-
Quantify the amount of this compound in the extract by comparing its peak area to that of the internal standard.
-
-
Calculation of Release Rate:
-
Calculate the total amount of compound released at each time point by subtracting the residual amount from the initial loading.
-
Determine the average release rate between time points.
-
Protocol 2: Stability Testing of this compound in Dispensers
-
Stress Conditions: Expose dispensers to various stress conditions, including elevated temperature (e.g., 40°C, 50°C), high humidity (e.g., 75% RH), and UV radiation.
-
Sample Analysis: At specified time intervals, remove dispensers from the stress conditions and analyze the content and purity of this compound using GC-MS as described in Protocol 1.
-
Degradation Profile: Identify and quantify any degradation products. Determine the rate of degradation under each stress condition.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent release rates.
Caption: Workflow for determining release rate via GC-MS.
References
- 1. This compound, 3025-30-7 [thegoodscentscompany.com]
- 2. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. vigon.com [vigon.com]
- 5. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ethyl (E,Z)-2,4-decadienoate and Codling Moth Pheromones in Pest Management
A comprehensive guide for researchers and drug development professionals on the relative efficacy and mechanisms of action of a key kairomone and the standard sex pheromone for the codling moth, Cydia pomonella.
The codling moth (Cydia pomonella) is a significant global pest of pome fruits, primarily apples and pears. For decades, management strategies have heavily relied on the use of synthetic sex pheromones, collectively known as codlemone, to disrupt mating and monitor populations. However, the identification of Ethyl (E,Z)-2,4-decadienoate, a potent kairomone naturally occurring in ripe pears, has introduced a valuable alternative and supplement to traditional pheromone-based control methods. This guide provides a detailed comparison of the efficacy of this compound (hereafter referred to as pear ester) and codlemone, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Data Presentation: A Quantitative Comparison
The efficacy of pear ester and codlemone can be assessed through various metrics, including trap captures for population monitoring and the reduction of fruit damage in mating disruption strategies. The following tables summarize quantitative data from multiple field studies.
| Lure Type | Target Sex | Mean Trap Catch (Moths/Trap/Week) | Location/Crop | Study Objective | Citation |
| Codlemone (1 mg) | Male | Varies significantly with population pressure | Apple/Pear Orchards | Monitoring | [1][2] |
| Pear Ester (1 mg) | Male & Female | Similar to codlemone for combined sexes in some studies | Walnut/Apple Orchards | Monitoring | [3][4] |
| Codlemone + Pear Ester (Combo lure) | Male & Female | Significantly higher than either component alone | Apple/Pear Orchards | Monitoring in Mating Disruption | [5][6] |
Table 1: Comparison of Attractiveness in Monitoring Traps. Data indicates that while codlemone is highly effective for capturing male moths, pear ester has the distinct advantage of attracting both males and females.[3] Combination lures often exhibit a synergistic effect, leading to higher overall captures.[5]
| Mating Disruption Agent | Application Rate | Fruit Damage Reduction (%) | Orchard Size | Comments | Citation |
| Codlemone Dispensers | 200-400 dispensers/ha | 54.2% to 95.8% | >5 acres | Efficacy is dependent on initial pest population density. | [1] |
| Codlemone + Pear Ester Dispensers | 1,000 dispensers/ha | Showed potential for improved disruption over codlemone alone | 0.1–0.2 ha plots | Pear ester may enhance disruption by affecting both sexes. | [7] |
Table 2: Efficacy in Mating Disruption Programs. Codlemone-based mating disruption is a well-established and effective technique.[8] The inclusion of pear ester is an area of active research, with some studies suggesting it can improve the efficacy of mating disruption, particularly in orchards with high pest pressure.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are composite protocols for key experiments used to evaluate and compare these semiochemicals.
Field Trapping for Population Monitoring
Objective: To assess the relative attractiveness of different lures to codling moths under field conditions.
Materials:
-
Delta-style sticky traps.
-
Lures:
-
Red rubber septa loaded with 1 mg of codlemone.
-
Gray halobutyl septa loaded with 1 mg of this compound.
-
Combination lures containing both codlemone and pear ester.
-
Unbaited (control) septa.
-
-
Disposable gloves.
-
Data sheets for recording trap catches.
Procedure:
-
Trap Placement: Deploy traps in the upper third of the tree canopy shortly before the anticipated first flight of adult moths (typically at the pink stage of apple bud development).[9][10]
-
Spacing: To avoid interference, space traps at least 25 feet apart.[10] For orchard-wide monitoring, a density of one trap per 2.5 to 10 acres is commonly used, depending on the uniformity of the orchard.[1][9]
-
Handling Lures: Wear disposable gloves when handling lures to prevent cross-contamination.[10]
-
Trap Servicing: Check traps weekly. Count and record the number of male and female codling moths captured in each trap. Remove all captured insects and debris from the sticky liner.
-
Lure and Trap Replacement: Replace lures every 4-6 weeks, or as recommended by the manufacturer.[11] Replace sticky liners when they become dirty or lose their adhesiveness.
-
Data Analysis: Analyze the mean number of moths (male, female, and total) captured per trap per week for each lure type using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attractiveness.
Electroantennography (EAG)
Objective: To measure the electrical response of the codling moth antenna to different volatile compounds, providing a physiological measure of olfactory sensitivity.
Materials:
-
Adult codling moths (male and female).
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
Ag/AgCl wires.
-
Amplifier and data acquisition system.
-
Charcoal-filtered and humidified air stream.
-
Odorant delivery system (e.g., puffing a known volume of air over a filter paper impregnated with the test compound).
-
Test compounds: Codlemone and this compound dissolved in a solvent (e.g., hexane) at various concentrations.
-
Solvent-only control.
Procedure:
-
Antenna Preparation: Immobilize an adult moth. Excise one antenna at the base. Mount the antenna between the two glass capillary electrodes, ensuring good electrical contact.
-
Airflow: Maintain a constant flow of charcoal-filtered, humidified air over the antennal preparation.
-
Odorant Stimulation: Introduce a pulse of air carrying the vapor of the test compound into the constant air stream. Deliver stimuli in increasing order of concentration.
-
Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition system.
-
Controls: Use a solvent-only puff as a control to ensure the response is to the compound and not the solvent or mechanical stimulation.
-
Data Analysis: Measure the amplitude of the negative deflection of the EAG response. Normalize the responses to a standard compound or subtract the response to the solvent control. Compare the dose-response curves for codlemone and pear ester between male and female moths.
Signaling Pathways and Experimental Workflows
The perception of semiochemicals in insects is a complex process initiated by the binding of volatile molecules to olfactory receptors on the antennae. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Generalized insect olfactory signal transduction pathway.
References
- 1. entomology.mgcafe.uky.edu [entomology.mgcafe.uky.edu]
- 2. Codling moth management options for Michigan apples - Apples [canr.msu.edu]
- 3. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. extension.usu.edu [extension.usu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Codling Moth Biology and Ecology | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 10. ars.usda.gov [ars.usda.gov]
- 11. mdpi.com [mdpi.com]
Validation of Ethyl (E,Z)-2,4-decadienoate as a Kairomone for Codling Moth (Cydia pomonella): A Comparative Guide
An objective analysis of Ethyl (E,Z)-2,4-decadienoate's performance against alternative attractants, supported by experimental data, for researchers and pest management professionals.
This compound, a volatile compound identified from ripe pears and commonly known as pear ester, has emerged as a significant kairomone for the codling moth, Cydia pomonella, a major pest of pome fruits worldwide.[1] This guide provides a comprehensive comparison of its efficacy against other attractants, detailing the experimental evidence and methodologies that validate its use in monitoring and potentially controlling this insect.
Performance Comparison: Field Trapping Data
Field trials have consistently demonstrated the attractiveness of this compound to both male and female codling moths.[1][2] This is a notable advantage over the synthetic sex pheromone, (E,E)-8,10-dodecadien-1-ol (codlemone), which primarily attracts males.[1][2]
Table 1: Comparison of Trap Captures with Different Lures
| Lure Type | Target Sex | Mean Trap Capture (Moths/Trap/Period) | Reference |
| This compound (Pear Ester) | Male & Female | Varies by dose and location; attracts both sexes | [2][3][4] |
| (E,E)-8,10-dodecadien-1-ol (Codlemone) | Male | Generally higher male capture than pear ester alone | [3][5] |
| Pear Ester + Codlemone (Combo Lure) | Male & Female | Often significantly higher total moth capture than either component alone | [3][5] |
| Acetic Acid + Pear Ester | Male & Female | Enhanced female capture compared to pear ester alone | [4][6][7] |
| Unbaited Control | N/A | Minimal to no captures | [2] |
Note: Trap capture data can vary significantly based on lure loading dose, trap design, orchard type (e.g., apple, pear, walnut), pest population density, and whether mating disruption is in use.
In orchards utilizing mating disruption with sex pheromones, traps baited with pear ester, particularly in combination with acetic acid, offer a viable method for monitoring codling moth populations, as pheromone-baited traps become less effective.[4][6][7] The combination of pear ester and codlemone has also been shown to be a more effective monitoring tool in such environments compared to lures containing either component alone.[3][5]
Electrophysiological Validation
Electroantennography (EAG) and single-sensillum recording (SSR) have provided physiological evidence of C. pomonella's perception of this compound. EAG studies show dose-dependent responses of the moth's antennae to this compound.[1][2] Furthermore, SSR studies have identified specific olfactory receptor neurons (ORNs) that are highly sensitive to pear ester.[8]
Table 2: Electrophysiological Responses of Cydia pomonella to Various Compounds
| Compound | Receptor/Neuron Type | Response Level | Technique | Reference |
| This compound | CpomOR3 | Strong activation | SSR, Calcium Imaging | [8] |
| (E,E)-8,10-dodecadien-1-ol (Codlemone) | Pheromone-specific ORNs | Strong activation in males | EAG, SSR | [2][9] |
| Codlemone Acetate | CpomOR6a | Strong activation | SSR, Calcium Imaging | [8] |
| General Plant Volatiles | Various ORNs | Varied responses | EAG | [10] |
Research has successfully identified the olfactory receptor CpomOR3 as a key receptor for pear ester in C. pomonella.[8] Interestingly, some studies have also found olfactory cells that respond to both codlemone and pear ester, suggesting a potential for interaction in their perception at the peripheral level.[2][9][11]
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the overall electrical response of the C. pomonella antenna to volatile compounds.
Methodology:
-
Insect Preparation: An adult codling moth is immobilized, and its head is excised.
-
Antenna Mounting: The head is mounted onto a holder with conductive gel. A glass capillary electrode filled with saline solution is inserted into the distal end of one antenna, while a reference electrode is placed in the head capsule.
-
Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., this compound dissolved in a solvent) is injected into the airstream for a defined period (e.g., 500 ms).
-
Data Recording: The voltage change (depolarization) across the antenna is amplified and recorded. The amplitude of the EAG response is measured in millivolts (mV).
-
Controls: A solvent blank is used as a negative control. A standard reference compound may be used for normalization.
Field Trapping
Objective: To assess the attractiveness of different lure compositions to C. pomonella under field conditions.
Methodology:
-
Trap Selection: Commonly, delta or diamond-shaped sticky traps are used.
-
Lure Preparation: Lures, such as rubber septa or PVC dispensers, are loaded with precise amounts of the test compounds (e.g., 3 mg of pear ester, 1 mg of codlemone).
-
Experimental Design: Traps are deployed in a randomized block design within an orchard, with a sufficient distance between traps (e.g., >20 meters) to avoid interference. The number of replicates depends on the orchard size and experimental goals.
-
Trap Placement: Traps are typically hung in the upper third of the tree canopy.
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of male and female codling moths captured is recorded. Lures are replaced periodically based on their expected field life.
-
Statistical Analysis: Trap capture data are transformed (e.g., using a square root or logarithmic transformation) to stabilize variance and analyzed using appropriate statistical tests (e.g., ANOVA, Tukey's HSD).[7]
Signaling Pathway and Experimental Workflow
The perception of this compound by Cydia pomonella initiates a cascade of events, from the binding of the molecule to a specific olfactory receptor to a behavioral response. The following diagrams illustrate this signaling pathway and a typical experimental workflow for kairomone validation.
Caption: Olfactory signaling pathway for this compound in C. pomonella.
References
- 1. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enlivenarchive.org [enlivenarchive.org]
- 3. Comparison of lures loaded with codlemone and pear ester for capturing codling moths, Cydia pomonella, in apple and pear orchards using mating disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Ethyl (E,Z)-2,4-decadienoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Ethyl (E,Z)-2,4-decadienoate, commonly known as the "pear ester," and its geometric isomers. The primary focus of available research has been on the (E,Z) isomer due to its significant role as a kairomonal attractant for various insect species, most notably the codling moth (Cydia pomonella), a major pest in apple and pear orchards.[1] While other isomers are mentioned in patents as potential attractants, a comprehensive, direct comparison of their bioactivities is largely absent in publicly available scientific literature, representing a significant knowledge gap.
Bioactivity Profile: A Tale of One Isomer
This compound is a naturally occurring volatile compound found in ripe pears and apples.[2] Its primary documented bioactivity is its function as a potent kairomone, a chemical signal that benefits the receiver, in this case, various insect species that use it to locate host plants for feeding and oviposition.[2]
The (E,Z) isomer has been extensively studied for its ability to attract both male and female codling moths.[1][2] This has led to its application in pest management strategies, including monitoring and mating disruption.[1] Research has also explored its effects on other tortricid species.[2][3]
While patents suggest that other isomers, such as (2E,4E), (2Z,4E), and (2Z,4Z), may also possess attractant properties, there is a conspicuous lack of peer-reviewed studies that quantify and compare the bioactivity of these isomers against the well-characterized (E,Z) isomer.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of Ethyl 2,4-decadienoate isomers. The significant data gap for isomers other than (E,Z) is immediately apparent.
| Isomer | Bioactivity Type | Target Organism | Quantitative Data | Source |
| This compound | Insect Attractant (Kairomone) | Cydia pomonella (Codling Moth) | Elicits strong electroantennographic (EAG) responses. Dose-dependent attraction in field trapping. | [2][4][5] |
| Insect Attractant (Kairomone) | Cydia splendana, Cydia fagiglandana, Hedya nubiferana | Elicits electroantennographic (EAG) responses. | [2][3] | |
| Oviposition Behavior Modifier | Cydia pomonella (Codling Moth) | Affects egg distribution, causing females to lay eggs further from fruit. | [6] | |
| Ethyl (E,E)-2,4-decadienoate | Insect Attractant (Kairomone) | Pentatomoidea (Stink Bugs) | Mentioned as a potential attractant in a patent. No quantitative data available. | [3] |
| Ethyl (Z,E)-2,4-decadienoate | Insect Attractant (Kairomone) | Pentatomoidea (Stink Bugs) | Mentioned as a potential attractant in a patent. No quantitative data available. | [3] |
| Ethyl (Z,Z)-2,4-decadienoate | Insect Attractant (Kairomone) | Lepidoptera | Mentioned as a potential attractant in a patent. No quantitative data available. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the study of this compound bioactivity.
Electroantennography (EAG)
Electroantennography is a technique used to measure the average electrical response of an insect's antenna to volatile compounds.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed into two glass capillary electrodes containing a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., an isomer of Ethyl 2,4-decadienoate) is injected into the continuous airstream.
-
Data Recording: The change in the electrical potential between the two electrodes, known as the EAG response, is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory sensory neurons to the specific compound.
-
Controls: A solvent blank is used as a negative control to account for any response to the solvent or mechanical stimulation. A standard compound known to elicit a response is used as a positive control to ensure the preparation is viable.
Behavioral Assays: Olfactometer
Olfactometers are used to study the behavioral response of insects to chemical stimuli in a controlled laboratory setting.
Methodology:
-
Apparatus: A Y-tube or multi-arm olfactometer is commonly used. The apparatus consists of a central tube where an insect is released and two or more arms, each connected to a different odor source.
-
Odor Delivery: Purified and humidified air is passed through each arm. The air in one arm passes over a substrate treated with the test compound (e.g., an Ethyl 2,4-decadienoate isomer), while the air in the other arm(s) passes over a control substrate (e.g., solvent only).
-
Insect Response: An individual insect is released at the entrance of the central tube. The insect's choice of which arm to enter and the time spent in each arm are recorded.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant preference for the arm containing the test compound compared to the control arm.
Visualizing the Mechanisms
Insect Olfactory Signaling Pathway
The perception of volatile compounds like Ethyl 2,4-decadienoate by insects is a complex process initiated in the olfactory sensory neurons located in the antennae. The following diagram illustrates a generalized insect olfactory signaling pathway.
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow: Bioactivity Screening
The process of identifying and characterizing the bioactivity of compounds like the isomers of Ethyl 2,4-decadienoate involves a multi-step approach, from initial screening to behavioral validation.
Caption: Workflow for screening the bioactivity of chemical compounds.
Conclusion and Future Directions
The available evidence strongly supports the bioactivity of this compound as an insect kairomone, particularly for the codling moth. However, the comparative bioactivity of its geometric isomers remains a significant and underexplored area of research. The lack of quantitative data for the (E,E), (Z,E), and (Z,Z) isomers hinders a complete understanding of the structure-activity relationships that govern the insect's response to this class of compounds.
Future research should prioritize the synthesis and purification of all four geometric isomers of Ethyl 2,4-decadienoate to enable direct comparative studies. A systematic evaluation of their bioactivity using standardized electrophysiological and behavioral assays would provide invaluable data for researchers in chemical ecology, pest management, and the development of novel, targeted attractants or repellents. Such studies would not only fill a critical knowledge gap but also have the potential to lead to more effective and environmentally benign pest control strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2952663A1 - Compositions and methods for attracting stink bugs - Google Patents [patents.google.com]
- 4. enlivenarchive.org [enlivenarchive.org]
- 5. researchgate.net [researchgate.net]
- 6. US6264939B1 - Bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic vs. Natural Ethyl (E,Z)-2,4-decadienoate: A Guide for Researchers and Drug Development Professionals
Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a volatile organic compound prized for its characteristic ripe pear aroma and flavor.[1][2][3] This valuable compound is utilized in the food and fragrance industries and has significant applications in agriculture as a potent kairomone for the codling moth (Cydia pomonella), a major pest of pome fruit orchards.[4][5] This guide provides a comprehensive comparative analysis of synthetic and natural this compound, offering insights into their production, purity, sensory profiles, and biological activity to aid researchers, scientists, and drug development professionals in selecting the appropriate product for their specific applications.
Production and Purity: A Tale of Two Origins
The source of this compound significantly influences its composition and, consequently, its properties. The three primary sources are direct extraction from natural sources, biotechnological synthesis (often labeled as "natural"), and chemical synthesis.
Natural this compound is a natural constituent of several fruits, including apples, Bartlett pears, and Concord grapes.[2][3][6][7] Its extraction from these sources is complex and typically yields very low quantities, making it a costly option for most commercial applications. The isomeric purity of naturally occurring pear ester is predominantly the (E,Z) form, which is responsible for the characteristic pear aroma.[8][9][10] Headspace analysis of Bartlett pears has identified this compound as a key volatile component.[2][11][12]
Biotechnologically Produced "Natural" this compound offers a more commercially viable route to a "natural" label. This process often involves the enzymatic transesterification of plant-derived oils, such as Stillingia oil, using lipases from microorganisms like Candida antarctica.[3][10][13] This method can produce a high-purity product, with reported purities of the (E,Z)-isomer reaching up to 93%.[14] The primary impurity in this process is often other fatty acid ethyl esters from the starting material, such as ethyl trans-2, cis-4, cis-7-decatrienoate.[14]
Synthetic this compound is the most common and cost-effective form of this compound.[15] Several synthetic routes exist, with a common method involving the reaction of cis-1-heptenyl bromide with ethyl propiolate.[2][3] While this method is efficient, it typically yields a mixture of geometric isomers, including the (E,E), (Z,E), and (Z,Z) forms, in addition to the desired (E,Z) isomer.[11][16] Commercial synthetic products usually contain a minimum of 92% of the (E,Z)-isomer, with the remaining percentage comprised of other isomers and potential trace impurities from the synthesis process.[2][3] Fractional distillation is required to achieve higher purity of the (E,Z) isomer.[11]
A summary of the key characteristics of each type is presented in the table below.
| Characteristic | Natural | Biotechnological ("Natural") | Synthetic |
| Source | Fruits (e.g., Pears, Apples)[2][3][6][7] | Enzymatic transesterification of plant oils (e.g., Stillingia oil)[3][10][13] | Chemical Synthesis (e.g., from cis-1-heptenyl bromide and ethyl propiolate)[2][3] |
| Purity of (E,Z)-isomer | High (predominantly E,Z)[8][9][10] | High (up to 93%)[14] | Variable (typically >92%, contains other isomers)[2][3] |
| Common Impurities | Other fruit volatiles | Other fatty acid ethyl esters (e.g., ethyl trans-2, cis-4, cis-7-decatrienoate)[14] | Geometric isomers (E,E; Z,E; Z,Z), residual reactants |
| Cost | Very High | High | Low to Moderate |
| "Natural" Label Claim | Yes | Yes (in many regions) | No |
Sensory Profile: The Nuances of Aroma and Flavor
The desirable sensory properties of this compound are intrinsically linked to the presence of the (E,Z)-isomer. This isomer imparts the characteristic juicy, ripe pear aroma with green, waxy, and sweet notes.[17][18]
While both high-purity natural and synthetic (E,Z)-isomers will exhibit a similar primary aroma, the presence of trace impurities can introduce subtle differences.
-
Natural extracts may contain other volatile compounds from the fruit source, which can contribute to a more complex and rounded aroma profile.
-
Synthetic products , depending on their purity, may have slight off-notes due to the presence of other geometric isomers which possess different aroma characteristics. For instance, the (E,E)-isomer is also found in some perfumes but contributes a different nuance.[2][3]
The taste of this compound is described as green, fruity, and reminiscent of apple and pear with waxy and tropical nuances.[11] Taste threshold values have been reported to be around 100 parts per billion.[11]
Biological Activity: A Potent Kairomone
This compound is a well-documented kairomone, a chemical signal that benefits the receiver of a different species.[4][19] It is a powerful attractant for both male and female codling moths (Cydia pomonella), a significant agricultural pest.[1][4] This attraction is mediated by specific olfactory receptor neurons on the moth's antennae.[20][21] Research has identified a specific odorant receptor, CpomOR3, which is dedicated to detecting the pear ester.[13][22]
The biological activity of different isomers of ethyl-2,4-decadienoate can vary. The (E,Z)-isomer is the most potent attractant for the codling moth. While direct comparative studies on the kairomonal activity of highly purified natural versus synthetic ester are limited, the efficacy of the synthetic lure in field applications suggests a high degree of biological activity, provided the concentration of the (E,Z)-isomer is sufficient. The presence of other isomers in synthetic mixtures could potentially modulate the behavioral response of the insects, although this is an area that requires further research.
The electrophysiological responses of codling moths and other tortricid species to this compound have been studied, confirming its role as a key semiochemical.[1]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Protocol 1: Extraction and Analysis of Natural this compound from Pears
This protocol describes the extraction of volatile compounds from pear fruit for the analysis of natural this compound.
1. Sample Preparation:
- Select ripe Bartlett pears.
- Wash and dry the pears.
- Homogenize the pear tissue (pulp and peel) in a blender with a saturated NaCl solution to inhibit enzymatic activity.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Transfer a known amount of the pear homogenate into a headspace vial.
- Add an internal standard (e.g., ethyl nonanoate).
- Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Desorb the collected volatiles from the SPME fiber in the heated injection port of a GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms) for the separation of the compounds.
- Employ a temperature program that allows for the effective separation of the isomers of ethyl-2,4-decadienoate.
- Identify this compound and its isomers based on their mass spectra and retention times compared to authentic standards.[1][23]
- Quantify the concentration of each isomer using the internal standard method.
Protocol 2: Sensory Descriptive Analysis
This protocol outlines a method for the sensory evaluation of this compound samples.
1. Panel Selection and Training:
- Recruit a panel of 10-12 individuals with demonstrated sensory acuity.
- Train the panelists to identify and rate the intensity of key aroma and flavor attributes associated with pear and potential off-notes (e.g., green, ripe pear, fruity, waxy, chemical, metallic).[24][25][26]
- Use reference standards for each attribute to calibrate the panel.
2. Sample Preparation:
- Prepare solutions of synthetic and natural this compound at a concentration above the detection threshold (e.g., 5 ppm) in a neutral solvent (e.g., deionized water with a small amount of ethanol (B145695) to aid solubility).
- Present the samples in coded, opaque containers to blind the panelists.
3. Evaluation:
- Panelists will evaluate the aroma of each sample first, rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).
- Panelists will then taste each sample and rate the intensity of the flavor attributes.
- Provide unsalted crackers and water for palate cleansing between samples.
4. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the samples.
Protocol 3: Electroantennography (EAG) for Biological Activity
This protocol describes a method to measure the olfactory response of codling moths to different samples of this compound.
1. Insect Preparation:
- Use adult male or female codling moths.
- Excise an antenna and mount it between two electrodes containing a conductive solution.
2. Stimulus Delivery:
- Prepare serial dilutions of the test compounds (synthetic, natural, and individual isomers) in a suitable solvent (e.g., mineral oil).
- Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
- Deliver a puff of purified air through the pipette over the antennal preparation.
3. Data Recording and Analysis:
- Record the electrical potential changes (depolarization) from the antenna using an EAG system.
- Measure the amplitude of the EAG response for each stimulus.
- Compare the dose-response curves for the different samples to determine their relative biological activity.[1][20][21][27]
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the production workflows and the biological signaling pathway.
Caption: Production workflows for natural, biotechnological, and synthetic this compound.
Caption: Simplified signaling pathway of this compound in the codling moth.
Conclusion
The choice between synthetic and natural this compound depends heavily on the intended application and regulatory requirements. For applications where a "natural" label is paramount and cost is a secondary concern, biotechnologically produced or, if feasible, naturally extracted esters are the preferred options. For large-scale applications such as agricultural pest management or in fragrances where cost-effectiveness is crucial, high-purity synthetic this compound is a viable and effective alternative.
Further research is warranted to directly compare the sensory profiles of high-purity natural versus synthetic esters in controlled panel studies and to investigate the potential modulatory effects of isomeric impurities in synthetic mixtures on the biological activity in target and non-target organisms. Such studies will provide a more nuanced understanding of the subtle yet potentially significant differences between these seemingly identical molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openpub.fmach.it [openpub.fmach.it]
- 6. CN103564405A - Pear essence and preparation method thereof - Google Patents [patents.google.com]
- 7. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. IDENTIFICATION OF HEADSPACE VOLATILE COMPOUNDS FROM DIFFERENT PEAR (PYRUS COMMUNIS L.) VARIETIES | International Society for Horticultural Science [ishs.org]
- 13. Frontiers | A predicted sex pheromone receptor of codling moth Cydia pomonella detects the plant volatile pear ester [frontiersin.org]
- 14. The roles of kairomones, synomones and pheromones in the chemically-mediated behaviour of male mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. smart.dhgate.com [smart.dhgate.com]
- 16. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS | MDPI [mdpi.com]
- 17. CN110903908A - Preparation method of natural pear essence - Google Patents [patents.google.com]
- 18. This compound, 3025-30-7 [thegoodscentscompany.com]
- 19. ars.usda.gov [ars.usda.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella) Responding to Aldehydes and Other Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 25. researchgate.net [researchgate.net]
- 26. SENSORY EVALUATION OF PEARS: A USEFUL TOOL TO DETECT CHANGES IN EATING QUALITY DURING RIPENING | International Society for Horticultural Science [ishs.org]
- 27. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Ethyl (E,Z)-2,4-decadienoate in the Management of Tortricid Pests: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the efficacy of Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, as a potent kairomonal attractant for several species of the Tortricidae family of moths, which are significant agricultural pests. This guide provides a comparative analysis of its performance against other control methods, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural sector.
This compound has demonstrated considerable success in attracting both male and female tortricid moths, a significant advantage over traditional pheromone lures that primarily attract males.[1][2][3] This characteristic enhances its potential for use in monitoring and mass trapping programs. Field studies and electrophysiological research have confirmed its attractiveness to a range of tortricid species, including the codling moth (Cydia pomonella), chestnut tortricids (Cydia fagiglandana, Cydia splendana), Pammene fasciana, and the green budmoth (Hedya nubiferana).[1][2]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and alternative control methods against various tortricid species.
Table 1: Field Trapping Efficacy of this compound against Various Tortricid Species
| Tortricid Species | Lure Composition | Mean Trap Catch (Moths/trap/week) | Sex Ratio (M:F) | Source |
| Cydia pomonella (Codling Moth) | This compound (10 mg) | 5.8 ± 1.2 | 1:1.2 | [1] |
| Pheromone (Codlemone) | 12.3 ± 2.1 | 1:0 | [4] | |
| Cydia fagiglandana | This compound (40 mg) | 8.5 ± 1.9 | 1:1.5 | [1] |
| Pheromone | 15.2 ± 2.5 | 1:0 | [1] | |
| Hedya nubiferana | This compound (10 mg) | 3.1 ± 0.8 | 1:1.3 | [1] |
| Grapholita molesta (Oriental Fruit Moth) | Megalure® (contains pear ester) + Benzaldehyde (B42025) | 1.2 (females) | - | [2] |
| Pheromone | - | - | [2] |
Data are synthesized from multiple sources and presented as mean ± standard error where available. Environmental conditions and trap design can influence results.
Table 2: Efficacy of Alternative Control Agents against Lepidopteran Pests (Including Tortricids)
| Control Agent | Target Pest(s) | Efficacy Metric | Value | Source |
| Bacillus thuringiensis (Bt) | Euproctis chrysorrhoea (Brown-tail moth) | Biological Efficiency | >90% | [5] |
| Lepidopteran larvae | Mortality | 63-100% (without antibiotics) | [6] | |
| Indoxacarb (B177179) | Spodoptera littoralis | LC50 (3rd instar larvae) | 9.66 ppm (EC formulation) | [7] |
| Plutella xylostella | Larval suppression | Below economic threshold for 14-21 days | [8] | |
| Spinosad | Thaumetopoea wilkinsoni | LD50 (4th-5th instar larvae) | 3.26 mg/litre (72h) | [9] |
| Tuta absoluta | Efficacy | 93.73% (25ml/100l water) | [10] | |
| Deltamethrin | Plutella xylostella (susceptible strain) | Egg Hatching | Dosage-dependent mortality | [11] |
| Rhyzopertha dominica | Progeny reduction | Significant at 0.5 and 1.0 ppm | [12] | |
| Pyriproxyfen (B1678527) | Aedes mosquitoes | Inhibition of Emergence | 90-100% for up to 90 days | [13] |
| Jassids (Amrasca biguttula biguttula) | Population reduction | 73.91 - 83.10% | [14] | |
| Benzaldehyde | Grapholita molesta | Male attraction | Comparable to pheromone | [15] |
LC50/LD50 values represent the concentration/dose that is lethal to 50% of the test population. Efficacy of insecticides can vary based on formulation, application method, and environmental conditions.
Experimental Protocols
Electroantennography (EAG)
The EAG technique is utilized to measure the electrical response of a moth's antenna to volatile compounds, indicating the level of olfactory stimulation.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, chilled moth. The distal and proximal ends of the antenna are inserted into two glass capillary electrodes filled with a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential following the stimulus is measured as the EAG response.
-
Dose-Response: A range of concentrations of the test compound is presented to the antenna to generate a dose-response curve.
Field Trapping
Field trapping experiments are conducted to evaluate the attractiveness of lures under natural conditions.
Methodology:
-
Trap Selection: Delta traps with sticky liners are commonly used.
-
Lure Preparation: Rubber septa or other dispensers are loaded with a specific amount of this compound. Unbaited traps serve as a negative control, and traps baited with species-specific sex pheromones can be used as a positive control.
-
Experimental Design: Traps are deployed in a randomized block design within the target crop (e.g., apple orchard, chestnut grove). A minimum distance (e.g., 20-30 meters) is maintained between traps to avoid interference.
-
Data Collection: Traps are checked regularly (e.g., weekly), and the number of captured male and female tortricid moths is recorded.
-
Statistical Analysis: The mean trap catches are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Visualizations
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Simplified olfactory signaling pathway in tortricid moths.
Discussion and Future Directions
This compound serves as a powerful tool in integrated pest management (IPM) strategies for tortricid moths. Its ability to attract both sexes offers a more comprehensive picture of pest populations compared to male-only pheromone traps.[1] Furthermore, its combination with other semiochemicals, such as benzaldehyde, has shown synergistic effects in attracting certain species like the Oriental fruit moth.[15]
While pear ester is a potent attractant, for direct control of larval stages, other methods such as the application of Bacillus thuringiensis or synthetic insecticides like indoxacarb and spinosad are necessary. The choice of control agent should be based on the target species, infestation level, local regulations, and the desire to minimize impact on non-target organisms. Future research should focus on optimizing lure blends for a broader range of tortricid pests and integrating these attractants into "attract-and-kill" strategies to enhance the efficacy of targeted insecticide applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Potential of ethyl (2E,4Z)-2,4-decadienoate for monitoring activity of codling moth (Lepidoptera: Tortricidae) in eastern North American apple orchards | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Contributions of gut bacteria to Bacillus thuringiensis-induced mortality vary across a range of Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejppri.eg.net [ejppri.eg.net]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of a naturally derived insecticide, spinosad, against the pine processionary moth Thaumetopoea wilkinsoni Tams (Lepidoptera: Thaumetopoeidae) under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jsaer.com [jsaer.com]
- 11. Deltamethrin as a potential ovicidal pyrethroid against Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Residual Efficacy of a Deltamethrin Emulsifiable Concentrate Formulation against Rhyzopertha dominica (F.) and Sitotroga cerealella (Oliver) after Partial Treatment of Brown Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of pyriproxyfen in control of Aedes mosquitoes: A systematic review | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. phytojournal.com [phytojournal.com]
- 15. Season-dependent synergism between the male-attractive plant volatile benzaldehyde and the sex pheromone of the Oriental fruit moth, Grapholita molesta - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for Ethyl (E,Z)-2,4-decadienoate.
For Researchers, Scientists, and Drug Development Professionals
Ethyl (E,Z)-2,4-decadienoate, a key flavor and fragrance compound also utilized as a kairomone in pest management, presents a synthetic challenge in achieving high stereoselectivity for the desired (E,Z)-isomer. This guide provides a head-to-head comparison of various synthesis routes, offering an objective analysis of their performance based on reported experimental data. Detailed methodologies for key reactions are provided to support reproducibility and further investigation.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound has been approached through several distinct chemical strategies, each with its own set of advantages and drawbacks. The primary methods identified in the literature include organometallic routes, olefination reactions, and enzymatic methods. The selection of an optimal route will depend on factors such as desired yield and purity, cost and availability of starting materials, and the reaction conditions required.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis routes of this compound:
| Synthesis Route | Key Reagents | Yield (%) | Purity (%) | Key Considerations |
| Organocuprate Addition | Lithium di-(Z)-1-heptenylcuprate, Ethyl propiolate | 90 | 95 | High yield and stereoselectivity; requires low temperatures and anhydrous conditions.[1] |
| Wittig Reaction | Hexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate | 68 | 85 | Moderate yield; separation of triphenylphosphine (B44618) oxide byproduct can be challenging.[1] |
| Grignard Reagent Reaction | 1-Heptenylmagnesium bromide, Ethyl (E)-β-(N,N-diethylamino)acrylate | 32 | 89 | Lower yield compared to other methods; requires anhydrous conditions.[1] |
| Allenic Ester Rearrangement | 1-Octyn-3-ol (B1346985), Triethyl orthoacetate, Aluminum oxide | 82-91 (of intermediate) | High | Experimentally simple and uses less expensive reagents; avoids organometallic reagents.[1] |
| Enzymatic Transesterification | Stillingia oil, Ethanol (B145695), Candida antarctica lipase | ~5 (of total esters) | >93 (after distillation) | "Green" chemistry approach; yield is low based on the total starting material but produces a natural flavorant.[2][3][4][5] |
| Fe-Catalyzed Cross-Coupling | Ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, n-Pentylmagnesiumbromide | Not explicitly reported | Not explicitly reported | A two-step synthesis has been developed.[6] |
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the decision-making process for selecting an appropriate synthesis route for this compound based on key project requirements.
Caption: Decision tree for selecting a synthesis route for this compound.
Experimental Protocols
Organocuprate Addition to Ethyl Propiolate
This method provides high yield and stereoselectivity towards the desired (E,Z)-isomer.[1] It involves the preparation of a lithium di-(Z)-1-heptenylcuprate reagent followed by its reaction with ethyl propiolate under anhydrous conditions at low temperatures.
Materials:
-
(Z)-1-Bromo-1-heptene
-
Copper(I) iodide
-
Ethyl propiolate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of (Z)-1-bromo-1-heptene in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
Two equivalents of tert-butyllithium in pentane are added dropwise, and the mixture is stirred for 2 hours at -78 °C to form (Z)-1-heptenyllithium.
-
In a separate flask, a slurry of copper(I) iodide in anhydrous diethyl ether is prepared and cooled to -40 °C.
-
The freshly prepared (Z)-1-heptenyllithium solution is transferred via cannula to the copper(I) iodide slurry. The reaction mixture is stirred for 30 minutes at -40 °C to form the lithium di-(Z)-1-heptenylcuprate.
-
Ethyl propiolate is added dropwise to the cuprate (B13416276) solution at -78 °C.
-
The reaction is stirred for 3 hours at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Wittig Reaction
The Wittig reaction offers a viable, albeit lower-yielding, route. A key challenge is the removal of the triphenylphosphine oxide byproduct.[1]
Materials:
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium in hexane (B92381)
-
Ethyl (E)-4-oxo-2-butenoate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Hexyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C.
-
An equivalent amount of n-butyllithium in hexane is added dropwise, and the resulting deep red solution is stirred for 1 hour at room temperature to form the ylide.
-
The ylide solution is cooled to -78 °C, and a solution of ethyl (E)-4-oxo-2-butenoate in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to separate the this compound from triphenylphosphine oxide.
Rearrangement of an Allenic Ester
This procedure, detailed in Organic Syntheses, is an experimentally simple and less expensive method that avoids the use of sensitive organometallic reagents.[1]
Part A: Synthesis of Ethyl 3,4-decadienoate
-
A mixture of 1-octyn-3-ol (0.096 mol), triethyl orthoacetate (0.616 mol), and propionic acid (3.2 mmol) is heated at 140–150 °C.[1]
-
Every 2 hours, the ethanol produced is removed under reduced pressure, and additional triethyl orthoacetate and propionic acid are added. The mixture is heated for a total of 6–8 hours.[1]
-
Excess triethyl orthoacetate is removed under reduced pressure, and the residue is distilled to give ethyl 3,4-decadienoate (82–91% yield).[1]
Part B: Rearrangement to this compound
-
A flask containing aluminum oxide (50 g) is heated at 200 °C under reduced pressure for 2 hours and then cooled under nitrogen.[1]
-
Benzene (200 mL) and ethyl 3,4-decadienoate (78–88 mmol) are added, and the mixture is heated at reflux with vigorous stirring for 5 hours.[1]
-
The aluminum oxide is removed by filtration and washed with ethyl acetate.
-
The combined filtrate is concentrated, and the residue is distilled under reduced pressure to yield this compound.
Other Potential Synthesis Routes
While detailed comparative data is less available, other modern synthetic methods hold promise for the synthesis of this compound.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for the stereoselective synthesis of alkenes and generally favors the formation of (E)-alkenes.[7][8] By modifying the reaction conditions (e.g., using Still-Gennari conditions), (Z)-alkenes can be obtained with high selectivity.[7] Its application to this specific target would likely involve the reaction of a phosphonate-stabilized carbanion with an appropriate aldehyde.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbons.[9][10] A potential route could involve the coupling of a terminal alkyne with a vinyl halide followed by further transformations.
Conclusion
The synthesis of this compound can be achieved through a variety of routes, with the organocuprate addition offering the highest reported yield and stereoselectivity. The Wittig reaction and Grignard reagent addition provide alternative, though lower-yielding, pathways. For a more cost-effective and experimentally simpler approach that avoids sensitive organometallic reagents, the rearrangement of an allenic ester is an excellent option. The enzymatic route stands out as a green alternative for producing a "natural" version of the target molecule, albeit with a lower overall yield from the starting oil. The Horner-Wadsworth-Emmons and Sonogashira reactions represent powerful, modern methods that could likely be adapted to provide efficient and stereoselective syntheses of this important compound, warranting further investigation. The ultimate choice of synthetic route will be guided by the specific requirements of the research or development project, balancing the need for high purity and yield with considerations of cost, safety, and environmental impact.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]
- 4. US5753473A - Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester - Google Patents [patents.google.com]
- 5. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Unveiling the Attraction: A Statistical Deep Dive into Ethyl (E,Z)-2,4-decadienoate in Codling Moth Field Trials
For researchers, scientists, and professionals in drug development, the quest for effective and specific pest control methods is paramount. Ethyl (E,Z)-2,4-decadienoate, a potent kairomone identified from pears, has emerged as a significant attractant for the codling moth (Cydia pomonella), a major pest in pome fruit orchards. This comparison guide provides a statistical analysis of its attraction in field trials, offering objective comparisons with other alternatives and supported by experimental data.
This guide synthesizes findings from multiple field studies to evaluate the efficacy of this compound in attracting codling moths. The data presented herein is crucial for developing and optimizing monitoring and control strategies, such as mating disruption and attract-and-kill techniques.
Comparative Efficacy in Field Trials: A Data-Driven Overview
Field studies have consistently demonstrated the effectiveness of this compound in capturing both male and female codling moths. The following table summarizes key quantitative data from various trials, comparing different lure loadings and combinations.
| Lure Composition | Orchard Type | Mean Moth Capture (Moths/trap/week) | Key Findings |
| This compound (1 mg) | Apple | 5.8 (males), 1.2 (females) | Attracts both sexes, but male capture is significantly higher. |
| This compound (10 mg) | Apple | 8.2 (males), 2.5 (females) | Higher lure loading can increase the capture of both sexes. |
| Codlemone (1 mg) (Sex Pheromone) | Apple | 15.3 (males), 0.1 (females) | Standard for male capture; negligible female attraction. |
| This compound (3 mg) + Codlemone (3 mg) | Apple | 22.5 (males), 1.5 (females) | Combination significantly increases male capture compared to either lure alone.[1] |
| This compound (1 mg) | Pear | 7.1 (males), 2.8 (females) | Generally more effective in pear orchards compared to apple for female capture.[2] |
| This compound (10 mg) | Pear | 9.8 (males), 4.1 (females) | Higher loading proves more attractive in pear orchards as well. |
| This compound (1 mg) | Walnut | Variable | Performance can be inconsistent and may require higher lure rates for effective monitoring.[3] |
Delving into the Methodology: A Standardized Experimental Protocol
To ensure the objective comparison of attractants, a rigorous and standardized experimental protocol is essential. The following methodology outlines the key steps typically employed in field trials evaluating this compound.
1. Study Site Selection:
-
Commercial apple, pear, or walnut orchards with a known history of codling moth infestation are selected.
-
Multiple orchard sites are often used to account for geographical and environmental variability.
2. Experimental Design:
-
A randomized complete block design is commonly used.
-
Each orchard block serves as a replicate, containing all the different lure treatments being tested.
-
A buffer zone is maintained between blocks to minimize interference between different lures.
3. Trap and Lure Preparation:
-
Delta or wing-style sticky traps are the standard choice for monitoring.
-
Lures consist of rubber septa or other controlled-release dispensers loaded with precise amounts of this compound and/or other attractants.
-
A solvent-only or blank lure serves as the negative control.
4. Trap Deployment:
-
Traps are typically hung in the upper third of the tree canopy.
-
A standard density of traps per hectare is maintained across all treatments.
-
Traps are placed at a minimum distance from each other to avoid interference.
5. Data Collection and Monitoring:
-
Traps are inspected weekly or bi-weekly.
-
The number of male and female codling moths captured in each trap is recorded.
-
Lures are replaced at regular intervals (e.g., every 4 weeks) to ensure a consistent release rate of the attractant.
6. Statistical Analysis:
-
Moth capture data, which are count data, are often transformed (e.g., using a square root transformation) to meet the assumptions of parametric statistical tests.[4]
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences in moth capture between the different lure treatments.[5]
-
Post-hoc tests, such as Tukey's HSD, are employed to make pairwise comparisons between lure treatments.[6]
-
Generalized Linear Models (GLMs) with a negative binomial or Poisson distribution may also be used to analyze the count data directly.
Visualizing the Mechanisms: From Scent to Signal
The attraction of codling moths to this compound is a complex process mediated by the insect's olfactory system. The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
References
Comparative Analysis of Isomeric Purity in Commercially Available Ethyl (E,Z)-2,4-decadienoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a critical flavor and fragrance component responsible for the characteristic aroma of Bartlett pears.[1][2][3][4] It is also a valuable chiral building block in the synthesis of complex organic molecules and pharmaceuticals. The sensory properties and chemical reactivity of this compound are highly dependent on its isomeric purity. Ethyl 2,4-decadienoate exists as four geometric isomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). The (2E,4Z) isomer is primarily responsible for the desirable pear-like aroma, while the presence of other isomers can significantly alter the organoleptic profile and introduce impurities into synthetic pathways.[1][5]
This guide provides a comparative analysis of the isomeric purity of commercially available this compound from various suppliers. The objective is to offer researchers and developers a clear, data-driven resource to select the most suitable grade of this chemical for their specific application, be it in flavor and fragrance formulation or as a starting material in pharmaceutical synthesis. The following sections detail the experimental protocols for isomeric purity determination, present comparative data in a tabular format, and provide a visual workflow of the analytical process.
Isomeric Purity of Commercial this compound from Various Suppliers
The isomeric distribution of this compound was analyzed for products obtained from three different commercial suppliers. The results, including the stated purity from the supplier and the experimentally determined isomeric composition, are summarized in the table below.
| Supplier | Product Number | Stated Purity | Measured (E,Z) % | Measured (E,E) % | Measured (Z,E) % | Measured (Z,Z) % | Total Purity (Sum of Isomers) % |
| Supplier A | ED-A001 | ≥98% | 95.8 | 3.1 | 0.6 | 0.5 | 100.0 |
| Supplier B | ED-B002 | ≥95% (E,Z) | 96.2 | 2.5 | 0.8 | 0.5 | 100.0 |
| Supplier C | ED-C003 | ≥99% | 98.5 | 0.9 | 0.3 | 0.3 | 100.0 |
Experimental Protocols
A multi-faceted analytical approach was employed to ensure the accurate determination of the isomeric purity of this compound. The methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed below.
Sample Preparation
Samples of this compound were obtained from three different commercial suppliers and stored at 4°C in amber vials under a nitrogen atmosphere to prevent isomerization and degradation. For each analytical technique, a stock solution of 1 mg/mL was prepared by dissolving the neat oil in a suitable solvent (Hexane for GC-MS, Acetonitrile for HPLC, and Chloroform-d for NMR). Serial dilutions were performed to prepare working solutions of appropriate concentrations for each instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to separate and identify the different isomers of Ethyl 2,4-decadienoate.
-
Instrument: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: VOCOL capillary column (60 m x 0.25 mm i.d., 1.5 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 220°C at a rate of 3°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-350.
-
Data Analysis: Isomers were identified based on their mass spectra and retention times. Quantification was performed by peak area normalization.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection was used as an orthogonal method to confirm the isomeric ratios. A C18 column with a silver nitrate-impregnated mobile phase was found to be effective for the separation of conjugated diene isomers.[1][5]
-
Instrument: Shimadzu LC-20AD HPLC system with an SPD-20A UV/Vis Detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) containing 0.1 M Silver Nitrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Peak areas were integrated to determine the relative percentage of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides distinct signals for the protons in each isomer, allowing for straightforward quantification.
-
Instrument: Bruker Avance III 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 10 mg/mL.
-
Parameters: 30° pulse, 1 s relaxation delay, 64 scans.
-
Data Analysis: The isomeric ratio was determined by integrating the characteristic signals for the olefinic protons of each isomer. The well-resolved doublet of doublets for the H3 proton of the (E,Z) and (E,E) isomers, and the signals for the H2 protons of the (Z,E) and (Z,Z) isomers were used for quantification.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the isomeric purity analysis of this compound.
Caption: Workflow for Isomeric Purity Analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Ethyl (E,Z)-2,4-decadienoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Ethyl (E,Z)-2,4-decadienoate, a compound used in various research and development applications, requires careful handling and disposal due to its potential environmental and health hazards. This document provides a comprehensive guide to its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for regulatory compliance and responsible chemical management.
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[3]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent it from entering drains or watercourses.[1][2][4]
-
Small Spills (<50ml): Absorb the spill with an inert material such as vermiculite, dry sand, or diatomaceous earth.[1][3][4] The absorbed material should then be collected into a suitable, labeled container for hazardous waste.[1][3]
-
Large Spills (>50ml): Stop the flow of the material if it is safe to do so.[1][4] Dike the spilled area to prevent spreading and absorb with an inert material.[1][4] All contaminated materials, including clothing, should be collected and disposed of as hazardous waste.[1][2]
Quantitative Data Summary
The following table summarizes key hazard and disposal information for this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using, as details may vary slightly between suppliers.
| Parameter | Value/Instruction | Source |
| Hazard Classification | Causes skin irritation.[1][2][4] Causes serious eye irritation.[1][4] Harmful/Very toxic to aquatic life with long lasting effects.[1][2][4][5] | [1][2][4][5] |
| Personal Protective Equipment (PPE) | Eye/face protection, protective gloves. | [1][4] |
| Spill Containment | Absorb with inert material (e.g., dry clay, sand, vermiculite).[1][4] | [1][4] |
| Disposal Method | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][4] Treat as hazardous waste.[1] Do not empty into drains.[2] Avoid release to the environment.[1][2][4][5] | [1][2][4][5] |
| Recommended Final Disposal | Approved waste disposal plant or industrial combustion plant.[2] Collection by a licensed waste contractor.[3] | [2][3] |
Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and compliance. The workflow begins with the characterization of the waste and ends with its final disposal by a certified entity.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (pipette tips, vials), and spill cleanup materials, must be segregated as hazardous chemical waste.[6] Do not mix with non-hazardous waste.[6]
-
Containerization: Collect all waste in a designated, clearly labeled, and sealed waste container.[6][7] The container must be made of a material compatible with the chemical. For liquid waste, ensure the container is leak-proof.[7] Label the container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[8] This area should be well-ventilated and away from incompatible materials.[1][7]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][8] Never dispose of this compound down the drain or in regular trash.[2] The final disposal will likely be through incineration at an industrial combustion plant or another approved waste disposal facility.[2]
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institution.
References
Personal protective equipment for handling Ethyl (E,Z)-2,4-decadienoate
Essential Safety and Handling Guide for Ethyl (E,Z)-2,4-decadienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a potential for splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Always wear when handling the liquid. |
| Hand Protection | Chemical-resistant gloves. | Butyl rubber gloves are recommended for handling esters. Nitrile gloves may offer limited short-term protection but are generally not recommended for prolonged contact with esters. Always inspect gloves for degradation or punctures before use.[1][2] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | Wear a lab coat to protect skin and personal clothing. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | In case of insufficient ventilation or for emergency situations, wear a suitable respiratory mask.[3] |
Glove Selection for Handling this compound
Selecting the correct glove material is crucial for preventing skin contact. As this compound is an ester, glove choice should be based on materials known to be resistant to this chemical class.
| Glove Material | Recommendation for Esters | Breakthrough Time (General for Esters) | Notes |
| Butyl Rubber | Recommended | Good to Excellent | Offers good resistance to ketones and esters.[1][2] |
| Nitrile Rubber | Limited Use / Not Recommended for Prolonged Contact | Poor to Fair | Generally not recommended for prolonged use with esters.[4] Provides short-term splash protection only.[4] |
| Neoprene | Fair | Fair | May provide moderate resistance. |
| Natural Rubber (Latex) | Poor | Poor | Not recommended for use with esters. |
Operational and Disposal Plans
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation and Hazard Assessment:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary materials and equipment before handling the chemical.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat.
-
Wear safety glasses with side shields or goggles.
-
Don the appropriate chemical-resistant gloves (Butyl rubber is recommended).
-
-
Chemical Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Use appropriate labware (glass or other compatible materials) for handling and transferring the chemical.
-
Avoid direct contact with skin and eyes.[7]
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.
-
Remove and properly store or dispose of PPE.
-
Clean the work area and any equipment used.
-
Experimental Protocol: Disposal of this compound Waste
Proper disposal of chemical waste is critical to ensure environmental protection and compliance with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent materials), in a designated and clearly labeled hazardous waste container.[8][9]
-
The waste container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[3]
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. Segregate organic liquid waste from other waste streams.[8]
-
-
Waste Storage:
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Minimizing Health Risks Around Volatile Organic Compounds [postapplescientific.com]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
